molecular formula C21H29N7O17P3+ B3434880 NADP nicotinamide-adenine-dinucleotide phosphate CAS No. 604-79-5

NADP nicotinamide-adenine-dinucleotide phosphate

Cat. No.: B3434880
CAS No.: 604-79-5
M. Wt: 744.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-O
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Description

Historical Perspectives in NADP Research

The journey to understanding NADP began with the initial discovery of its unphosphorylated counterpart, NAD+, in 1906 by Arthur Harden and William John Young, who identified it as a "coferment" necessary for yeast fermentation. wikipedia.orgaboutnad.com Building on this, subsequent decades of research by scientists like Hans von Euler-Chelpin further characterized this essential molecule. nih.govahajournals.org

The specific discovery of NADP (initially termed triphosphopyridine nucleotide or TPN) is credited to the Nobel laureate Otto Warburg in the 1930s. wikipedia.orgnih.govahajournals.org Warburg's groundbreaking work identified NADP+'s role in hydrogen transfer and distinguished it from NAD+. ahajournals.orgnobelprize.org His research demonstrated that nicotinamide (B372718), a form of vitamin B3, is a key component of these coenzymes involved in biological dehydrogenations. nobelprize.orgbritannica.com This foundational work established the critical function of NADP in cellular respiration and metabolism, paving the way for future investigations into its diverse roles. wikipedia.orgwikipedia.orgnih.gov

Year Key Discovery / Milestone Primary Investigator(s)
1906Discovery of "coferment" (later identified as NAD+) essential for fermentation. wikipedia.orgaboutnad.comArthur Harden & William John Young
1929Nobel Prize awarded for investigations into sugar fermentation and enzymes. nih.govahajournals.orgArthur Harden & Hans von Euler-Chelpin
1931Nobel Prize awarded for discovering the nature and action of the respiratory enzyme. nobelprize.orgwikipedia.orgOtto Warburg
~1935Discovery of NADP (TPN) and the role of nicotinamide in hydrogen-transferring coenzymes. ahajournals.orgbritannica.comOtto Warburg

Significance of NADP as a Biological Cofactor in Research Contexts

NADP exists in two forms: an oxidized state (NADP+) and a reduced state (NADPH). wikipedia.org NADPH is a primary reducing agent in anabolic reactions, donating electrons for the synthesis of essential macromolecules. nbinno.comck12.org This function is crucial for numerous biosynthetic pathways. wikipedia.org

Key Roles of NADP(H) in Cellular Processes:

Anabolic Pathways: NADPH is the principal source of reducing equivalents for the synthesis of fatty acids, steroids (including cholesterol), and nucleic acids. wikipedia.orgyoutube.comnih.gov

Photosynthesis: In photosynthetic organisms, NADP+ is a critical electron acceptor in the final step of the electron chain during the light-dependent reactions. quora.comck12.org The resulting NADPH is then used as reducing power in the Calvin cycle to convert carbon dioxide into glucose. quora.comlibretexts.orgtiktok.com

Antioxidant Defense: NADPH is vital for protecting cells against oxidative damage from reactive oxygen species (ROS). wikipedia.orgnih.gov It serves as the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates the master antioxidant glutathione (GSH) from its oxidized state (GSSG). researchgate.netquora.compeptidesciences.com This system is a cornerstone of cellular antioxidant defense. nih.govmdpi.com

Immune Response: In immune cells, the enzyme NADPH oxidase uses NADPH to generate superoxide (B77818) radicals. wikipedia.org These radicals are employed to destroy pathogens in a process known as the respiratory burst. wikipedia.org

The diverse and critical functions of NADP make it an area of intense research interest for understanding cellular metabolism, energy production, and disease pathogenesis. nbinno.comnih.gov

Cellular Process Role of NADP+/NADPH Significance in Research
Anabolic Synthesis NADPH provides reducing power for building lipids, nucleic acids, and other macromolecules. wikipedia.orgnih.govCentral to understanding cell growth, proliferation, and metabolic disorders. nbinno.com
Photosynthesis NADP+ accepts electrons in light reactions; NADPH reduces CO2 in the Calvin cycle. quora.comck12.orgFundamental to research in plant biology, agriculture, and bioenergy.
Antioxidant Defense NADPH is required to regenerate reduced glutathione (GSH), a key antioxidant. wikipedia.orgpeptidesciences.comCrucial for studying oxidative stress in aging, neurodegeneration, and cardiovascular disease. nbinno.com
Immune Function NADPH is a substrate for NADPH oxidase to produce bactericidal reactive oxygen species. wikipedia.orgImportant in immunology and research on infectious and inflammatory diseases.

Distinction and Interrelation of NADP with other Pyridine (B92270) Nucleotides in Research

The primary pyridine nucleotides in most cells are NAD and NADP. ahajournals.org While structurally very similar, their cellular roles are distinct and carefully regulated. stackexchange.com

Structural Difference: The sole structural distinction between NAD and NADP is an additional phosphate (B84403) group on the 2' position of the ribose ring that carries the adenine (B156593) moiety in NADP. wikipedia.orgjinfiniti.com This small change has profound functional consequences. stackexchange.comjinfiniti.com

Functional Distinction: The added phosphate group allows enzymes to differentiate between the two cofactors, enabling the cell to maintain two separate pools of reducing power with different redox potentials and for different purposes. stackexchange.com

NAD+/NADH: This pool is primarily involved in catabolic reactions (breaking down molecules), such as glycolysis and the citric acid cycle. The ratio of NAD+ to NADH is generally kept high, favoring its role as an oxidizing agent. nih.govstackexchange.comquora.com

NADP+/NADPH: This pool is predominantly used in anabolic reactions (building molecules) and antioxidant defense. libretexts.orgnih.govquora.com The cell maintains a high ratio of NADPH to NADP+, ensuring a ready supply of reducing power for biosynthesis and detoxification. stackexchange.comjinfiniti.com

Interrelation and Conversion: Though their functions are segregated, the NAD and NADP pools are biochemically linked. The enzyme NAD+ kinase catalyzes the phosphorylation of NAD+ to produce NADP+, thereby controlling the de novo synthesis of the NADP pool. wikipedia.orgyoutube.comresearchgate.net Conversely, NADP+ phosphatases can remove the phosphate group to convert NADP+ back to NAD+. wikipedia.orgresearchgate.net This interconversion allows cells to adjust the relative sizes of the two pyridine nucleotide pools in response to metabolic needs and oxidative stress. nih.gov

Feature Nicotinamide Adenine Dinucleotide (NAD) Nicotinamide Adenine Dinucleotide Phosphate (NADP)
Structure Lacks a phosphate group at the 2' ribose position. jinfiniti.comContains a phosphate group at the 2' ribose position. wikipedia.orgjinfiniti.com
Primary Role Catabolism (e.g., glycolysis, citric acid cycle). libretexts.orgquora.comAnabolism (e.g., fatty acid and steroid synthesis) and antioxidant defense. wikipedia.orglibretexts.org
Typical Cellular Ratio High [NAD+]/[NADH] ratio, favoring oxidation. stackexchange.comHigh [NADPH]/[NADP+] ratio, favoring reduction. stackexchange.comjinfiniti.com
Key Enzyme for Synthesis Synthesized from precursors like tryptophan or nicotinic acid. wikipedia.orgSynthesized from NAD+ via NAD+ kinase. youtube.comaatbio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O17P3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401102609
Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grayish-white solid; [Merck Index]
Record name NADP
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CAS No.

604-79-5, 53-59-8
Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt
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Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Record name Nadide phosphate
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Biosynthesis Pathways of Nadp

De Novo and Salvage Pathways of NAD⁺ (NADP Precursor)

De novo synthesis pathways build NAD⁺ "from scratch" using amino acid precursors, while salvage pathways recycle pre-existing nicotinamide-containing compounds. Both routes converge to produce NAD⁺, the substrate for NADP⁺ synthesis.

The de novo synthesis of NAD⁺ begins with the essential amino acid L-tryptophan in animals and some bacteria. qualialife.combiostacklabs.com This multi-step process, known as the kynurenine (B1673888) pathway, transforms tryptophan through a series of enzymatic reactions into quinolinic acid (QA). nih.govcolumbia.edu The key enzymatic steps to convert QA to NAD⁺ are:

Quinolinate phosphoribosyltransferase (QPRT) converts quinolinic acid to nicotinic acid mononucleotide (NaMN). nih.gov

Nicotinamide (B372718) mononucleotide adenylyltransferases (NMNATs) then catalyze the transformation of NaMN into nicotinic acid adenine (B156593) dinucleotide (NaAD). nih.gov

Finally, NAD⁺ synthetase (NADS) amidates the nicotinic acid moiety of NaAD to a nicotinamide group, forming the end product, NAD⁺. bioscientifica.comwikipedia.org

In some bacteria and plants, a different de novo pathway begins with the amino acid aspartate, which also converges at the formation of quinolinic acid. wikipedia.orgresearchgate.net

Key Enzymes in De Novo NAD⁺ Synthesis

EnzymeFunctionPathway Step
Quinolinate phosphoribosyltransferase (QPRT)Converts quinolinic acid to nicotinic acid mononucleotide (NaMN)First common step after pathway convergence
Nicotinamide mononucleotide adenylyltransferases (NMNATs)Converts NaMN to nicotinic acid adenine dinucleotide (NaAD)Intermediate step
NAD⁺ synthetase (NADS)Converts NaAD to NAD⁺Final step of NAD⁺ synthesis

Distinct from de novo synthesis are the salvage pathways, which are essential for recycling NAD⁺ precursors and maintaining cellular NAD⁺ levels. wikipedia.org These pathways utilize compounds like nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). wikipedia.orgnmn.com

The pathway involving NR and NMN proceeds as follows:

Nicotinamide Riboside Kinases (NRKs) : Nicotinamide riboside is phosphorylated by NRKs to produce nicotinamide mononucleotide. nih.govnih.gov This is a critical step in utilizing NR from dietary sources or cellular recycling. researchgate.net

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) : NMN is then converted directly into NAD⁺. nih.govmdpi.com This reaction is catalyzed by the same family of NMNAT enzymes involved in the de novo pathway. researchgate.net

The salvage pathway starting with nicotinamide involves the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to NMN. nih.govmdpi.com From there, NMN enters the final step to become NAD⁺.

NAD Kinase Activity in NADP Synthesis

The sole and indispensable enzyme responsible for the de novo biosynthesis of NADP⁺ is NAD⁺ kinase (NADK). nih.govoup.com It catalyzes the phosphorylation of NAD⁺, using a phosphoryl donor like ATP, to produce NADP⁺. oup.comresearchgate.net This reaction is the only known mechanism for de novo NADP production, making NADK a critical enzyme for cellular metabolism and redox homeostasis. nih.govoup.com

NAD kinases are evolutionarily conserved enzymes found in all domains of life, from bacteria to mammals. nih.govnih.gov Structurally, NADKs possess several conserved domains critical for their function. nih.gov These include a GGDG motif that serves as part of the catalytic center and other motifs that are crucial for recognizing and binding the NAD⁺ substrate and the ATP phosphoryl donor. nih.govoup.com The enzyme is highly selective for its substrates and typically requires divalent metal ions, such as magnesium or manganese, to coordinate ATP within the active site for the phosphoryl transfer. wikipedia.org High levels of the product, NADP(H), can exert allosteric feedback inhibition on the enzyme. researchgate.net

The catalytic mechanism of NAD kinase involves the transfer of the terminal (gamma) phosphate (B84403) group from ATP to the 2'-hydroxyl group of the ribose moiety attached to the adenine nucleotide of NAD⁺. wikipedia.orgbiostacklabs.com The reaction is:

NAD⁺ + ATP → NADP⁺ + ADP

A proposed "substrate-assisted catalysis" mechanism suggests that the pyrophosphate group of the NAD⁺ substrate helps to chelate the catalytic metal ion (e.g., Mg²⁺) that is also bound to ATP. researchgate.net This coordination properly orients the 2'-hydroxyl group of NAD⁺, enabling it to accept the phosphate from ATP, thus ensuring the specific phosphorylation that forms NADP⁺. researchgate.net

Many organisms possess multiple isoforms of NAD kinase that are localized to distinct subcellular compartments. This compartmentalization is crucial for maintaining separate pools of NAD⁺/NADH and NADP⁺/NADPH, which have different primary metabolic roles.

In humans, two primary NAD⁺ kinases have been identified:

NADK1 (Cytosolic) : Localized in the cytosol. wikipedia.orgresearchgate.net

NADK2 (Mitochondrial) : Found in the mitochondria. wikipedia.orgresearchgate.net

Similarly, yeast and plants have cytosolic, mitochondrial, and in the case of plants, plastidial and peroxisomal isoforms. wikipedia.orgnih.govsigmaaldrich.com For example, in Arabidopsis thaliana, NADK1 is cytosolic, NADK2 is located in plastids, and NADK3 is found in peroxisomes. nih.govresearchgate.net This differential localization allows for the specific regulation of NADP(H) biosynthesis in various cellular compartments, catering to the unique metabolic demands of each, such as reductive biosynthesis in the cytosol and combating oxidative stress in mitochondria. nih.gov

Subcellular Localization of NAD Kinase Isoforms

OrganismIsoformSubcellular Location
HumansNADK1Cytosol wikipedia.orgresearchgate.net
NADK2 (MNADK)Mitochondria wikipedia.orgresearchgate.net
Arabidopsis thaliana (Plant)NADK1Cytosol nih.govsigmaaldrich.com
NADK2Plastid Stroma nih.govsigmaaldrich.com
NADK3Peroxisome Matrix nih.govsigmaaldrich.com
Yeast (S. cerevisiae)Cytosolic IsoformCytosol wikipedia.org
Mitochondrial Isoform (Pos5p)Mitochondria oup.comwikipedia.org

Regulation of NADP Biosynthesis

The synthesis of NADP is meticulously regulated to maintain cellular homeostasis and respond to metabolic demands. This regulation occurs at multiple levels, including the control of the primary biosynthetic enzyme, NADK, and through feedback from metabolic products.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The central enzyme in NADP⁺ biosynthesis, NAD⁺ kinase (NADK), is subject to sophisticated regulatory mechanisms that control its expression and activity.

Transcriptional Regulation: The expression of the gene encoding NADK (Nadk) is a key determinant of the cell's capacity to synthesize NADP⁺. pnas.org Studies in animal models have shown that the level of Nadk gene expression directly governs the in vivo production of NADP and is essential for processes such as embryonic development. pnas.org In bacteria, transcriptional regulators have been identified that control the expression of genes involved in the biosynthesis of the precursor NAD⁺, which indirectly influences NADP⁺ availability. nih.govoup.com

Post-Translational Modifications (PTMs): After the NADK protein is synthesized, its activity can be rapidly modulated by post-translational modifications. These modifications allow cells to quickly adapt NADP⁺ production to changing physiological conditions. nih.govthermofisher.com

Phosphorylation: In mammals, NADK activity is enhanced by phosphorylation. nih.govresearchgate.net For instance, growth factor signaling through the Akt pathway can lead to the phosphorylation of specific serine residues on NADK, which activates the enzyme and stimulates NADP(H) production. researchgate.net Protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase (CaM kinase) have also been shown to phosphorylate and activate NADK. nih.gov

Calmodulin Binding: In many organisms, including plants and animals, NADK activity is stimulated by the calcium-binding protein calmodulin (CaM). wikipedia.orgpnas.org This regulation can occur through two distinct, evolutionarily conserved mechanisms. In some species, Ca²⁺/CaM binds directly to the NADK enzyme to activate it. In others, including vertebrates, NADK is phosphorylated by a CaM kinase in a calcium-dependent manner. pnas.org

Other Modifications: Research has identified other potential PTMs that may regulate NADK isoforms. For example, the mitochondrial NADK2 may be regulated by acetylation at specific lysine (B10760008) residues. researchgate.net In conditions of metabolic stress, mitochondrial NADK activity can be repressed by S-nitrosylation, a modification of cysteine residues. nih.gov

Regulatory MechanismDescriptionKey Molecules InvolvedEffect on NADK Activity
Transcriptional ControlRegulation of the rate at which the Nadk gene is transcribed into mRNA.Transcription factorsGoverns the total amount of NADK enzyme available. pnas.org
PhosphorylationCovalent addition of a phosphate group to serine residues on the enzyme.Akt, PKC, CaM kinaseIncreases catalytic activity. nih.govresearchgate.net
Calmodulin (CaM) BindingCalcium-dependent binding of the CaM protein to NADK.Ca²⁺, CalmodulinDirectly activates the enzyme or promotes its phosphorylation by CaM kinase. pnas.org
AcetylationAddition of an acetyl group to lysine residues.N/A (specific acetyltransferases not fully identified)May regulate mitochondrial NADK2 activity. researchgate.net
S-NitrosylationCovalent attachment of a nitric oxide group to cysteine residues.Nitric Oxide (NO)Represses mitochondrial NADK activity under metabolic stress. nih.gov

Feedback Mechanisms in NADP Synthesis

Feedback regulation is a critical mechanism for maintaining the appropriate balance of NAD(H) and NADP(H) pools. This process allows the cell to sense its metabolic state and adjust the rate of NADP⁺ synthesis accordingly.

The primary molecules responsible for the feedback inhibition of NADK are the reduced pyridine (B92270) nucleotides, NADPH and, to a lesser extent, NADH. nih.govnih.govpnas.org

Allosteric Inhibition by NADPH: NADPH is a potent allosteric inhibitor of NADK from various organisms, including bacteria and mammals. nih.govpnas.orgasm.org Allosteric inhibition means that NADPH binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov This feedback is highly sensitive; when NADPH levels are high, indicating sufficient reducing power for anabolic reactions, NADK is inhibited, preventing the unnecessary synthesis of more NADP⁺. nih.govresearchgate.net Conversely, when NADPH is consumed in biosynthetic processes, the resulting increase in the NADP⁺/NADPH ratio alleviates this inhibition, activating NADK to replenish the NADPH pool. asm.org

Structural Changes: The binding of the inhibitor NADPH can induce structural changes in the NADK enzyme. For example, in some bacteria, NADK exists as an equilibrium of dimers and tetramers; the binding of NADPH shifts this equilibrium entirely to the less active tetrameric form. nih.govnih.gov

This feedback system ensures that the production of NADP⁺ is tightly coupled to its utilization, allowing the cell to maintain redox homeostasis and efficiently manage its metabolic resources. nih.gov

Feedback MoleculeEnzyme TargetMechanism of ActionPhysiological Consequence
NADPHNAD⁺ Kinase (NADK)Allosteric inhibition; binds to a regulatory site, inducing a conformational change that reduces enzyme activity. nih.govpnas.orgPrevents overproduction of NADP(H) when cellular reducing power is high. nih.gov
NADHNAD⁺ Kinase (NADK)Allosteric inhibition, typically less potent than NADPH. nih.govasm.orgAllows NADK to respond to the overall cellular redox state (both NADH and NADPH levels). pnas.org

Nadp Salvage and Interconversion Pathways Research

NADP Regeneration and Recycling Mechanisms

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) exists in oxidized (NADP⁺) and reduced (NADPH) forms. The regeneration of NADPH from NADP⁺ is a critical cellular process, as NADPH serves as the primary electron donor for reductive biosynthesis and antioxidant defense systems. nih.govunits.it Cells maintain a high NADPH/NADP⁺ ratio to support these anabolic and protective functions. asm.org The regeneration of NADPH is accomplished through several key metabolic pathways distributed across different cellular compartments. nih.gov

The pentose (B10789219) phosphate pathway (PPP) is a major source of NADPH, particularly in the cytoplasm. nih.gov The initial and rate-limiting enzyme of this pathway, glucose-6-phosphate dehydrogenase (G6PD), and the subsequent enzyme, 6-phosphogluconate dehydrogenase (6PGD), both catalyze reactions that reduce NADP⁺ to NADPH. nih.govnih.gov

In addition to the PPP, several other enzymes contribute to the cellular NADPH pool. These include:

NADP⁺-dependent Malic Enzymes (MEs): Cytosolic (ME1) and mitochondrial (ME2/3) isoforms catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, generating NADPH. nih.govnih.gov

NADP⁺-dependent Isocitrate Dehydrogenases (IDHs): The cytosolic (IDH1) and mitochondrial (IDH2) versions convert isocitrate to α-ketoglutarate, producing NADPH. nih.govwikipedia.org The mitochondrial IDH2 is a major contributor to the mitochondrial NADPH pool. nih.gov

Glutamate (B1630785) Dehydrogenase (GLUD): This mitochondrial enzyme can generate NADPH during the conversion of glutamate to α-ketoglutarate. nih.govnih.gov

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT catalyzes the transfer of hydride ions between NADH and NADP⁺, contributing significantly to the mitochondrial NADPH pool by oxidizing NADH to produce NADPH. nih.govnih.gov

Folate Metabolism Enzymes: Cytosolic (MTHFD1) and mitochondrial (MTHFD2) enzymes involved in one-carbon metabolism also contribute to NADPH production. nih.gov

Specialized enzymatic recycling systems have also been characterized that facilitate the regeneration of NADP⁺. One such system is a glutathione-based recycling method that combines glutaredoxin and glutathione (B108866) reductase. acs.org This system uses inexpensive organic disulfides as oxidizing agents to regenerate NADP⁺ from NADPH, achieving very high turnover numbers, which is beneficial for biocatalytic applications. acs.org

NADP Phosphatase Activity and NADP Hydrolysis

While NAD kinases synthesize NADP⁺ from NAD⁺, the reverse reaction—the hydrolysis of NADP(H) to NAD(H)—is catalyzed by a class of enzymes known as NADP(H) phosphatases. nih.govnih.gov These enzymes remove the 2'-phosphate group from the adenosine (B11128) ribose moiety of NADP⁺ or NADPH, yielding NAD⁺ or NADH, respectively, and inorganic phosphate. nih.govwikipedia.org This phosphatase activity is a key mechanism for regulating the relative sizes of the cellular NAD(H) and NADP(H) pools, thereby maintaining metabolic homeostasis. nih.govresearchgate.net

Characterization of NADP Phosphatases

Research has identified and characterized several enzymes with NADP(H) phosphatase activity in various organisms, from bacteria to mammals. nih.govnih.gov

In eukaryotes, two key enzymes responsible for NADP(H) hydrolysis were identified relatively recently:

MESH1 (Metazoan SpoT Homolog 1): This enzyme is a cytosolic NADPH phosphatase in mammals. nih.gov It specifically hydrolyzes the 2'-phosphate from NADPH to produce NADH. nih.gov

Nocturnin (NOCT): Initially identified for its role in circadian rhythms, Nocturnin has been shown to possess NADP(H) phosphatase activity. nih.gov Unlike MESH1, it appears to act on both NADP⁺ and NADPH. nih.gov

In prokaryotes, dedicated NADP phosphatases have also been purified and studied. For example, two cytosolic NADP phosphatase isozymes, NADPase I and NADPase II, were isolated from Arthrobacter sp.. nih.gov Both enzymes showed the highest activity toward NADP⁺ and NADPH among various potential substrates. nih.gov Additionally, some enzymes exhibit dual specificity, such as a Staphylococcal protein that functions as both an inositol (B14025) monophosphatase (IMPase) and an NADP(H) phosphatase. researchgate.net

The table below summarizes the characteristics of several identified NADP(H) phosphatases.

Enzyme NameOrganism/DomainCellular LocalizationSubstrate PreferenceKey Features
MESH1 MammalsCytosolNADPH > NADP⁺A primary cytosolic NADPH phosphatase. nih.gov
Nocturnin (NOCT) EukaryotesCytoplasm, MitochondriaNADP(H)Involved in circadian rhythm and metabolism. nih.govwikipedia.org
NADPase I & II Arthrobacter sp. (Bacteria)CytosolNADP⁺ and NADPHNovel enzymes for regulating NAD⁺/NADP⁺ balance in the cytosol. nih.gov
Dual IMPase/NADP(H) Phosphatase Staphylococcus (Bacteria)N/ANADP(H), Inositol PhosphatesExhibits promiscuous substrate specificity. researchgate.net

Physiological Roles of NADP Phosphatase Activity

The primary physiological role of NADP(H) phosphatase activity is to maintain the balance and distinct identities of the NAD(H) and NADP(H) pools. nih.govoup.com Cells typically maintain a high NAD⁺/NADH ratio to support oxidative catabolic reactions like glycolysis, while simultaneously preserving a high NADPH/NADP⁺ ratio to provide reducing power for anabolic reactions and antioxidant defense. asm.org

By converting NADP(H) back to NAD(H), these phosphatases play a crucial role in:

Metabolic Regulation: They allow the cell to adjust the sizes of the two pyridine (B92270) nucleotide pools in response to changing metabolic demands. For instance, under conditions of stress, MESH1 can dephosphorylate NADPH to generate NADH. nih.gov

Redox Balance: The interconversion ensures that the cell can partition its reducing equivalents between the two pools, dedicating NADPH largely to antioxidant systems (e.g., glutathione regeneration) and biosynthesis, while NADH is primarily used for ATP production via oxidative phosphorylation. nih.govnih.gov

Interconversion between NADP and NAD Pools

The cellular pools of NAD(H) and NADP(H) are not static but are dynamically interconverted to meet the physiological needs of the cell. nih.govnih.gov This interconversion is governed by the antagonistic actions of two key enzyme classes: NAD kinases and NADP(H) phosphatases. researchgate.net

Synthesis of NADP⁺: NAD kinases catalyze the phosphorylation of NAD⁺, transferring a phosphate group from a donor like ATP to the 2'-hydroxyl group of the NAD⁺ ribose moiety, thereby forming NADP⁺. nih.govwikipedia.orgnih.gov This is the sole known de novo pathway for NADP⁺ biosynthesis. researchgate.net Different isoforms of NAD kinase are found in various cellular compartments, such as the cytosol and mitochondria, allowing for localized regulation of NADP⁺ synthesis. nih.gov

Hydrolysis of NADP(H): As detailed in the previous section, NADP(H) phosphatases (like MESH1 and Nocturnin) catalyze the reverse reaction, removing the 2'-phosphate to convert NADP(H) back into NAD(H). nih.govwikipedia.org

This enzymatic cycle of phosphorylation and dephosphorylation allows for tight regulation of the relative concentrations of the two nucleotide cofactors. researchgate.net The distinct roles of NAD(H) in catabolism and NADP(H) in anabolism necessitate their separation and independent regulation. asm.org For example, while the NAD⁺ pool is kept largely oxidized to act as an electron acceptor in pathways like glycolysis, the NADP⁺ pool is kept highly reduced to serve as an electron donor in biosynthetic pathways. asm.org The continuous interconversion between these pools is therefore a fundamental aspect of cellular metabolic control, enabling cells to adapt their metabolic state to different environmental and physiological conditions. nih.govresearchgate.net

Cellular and Organelle Compartmentalization of Nadp Metabolism

Cytosolic NADP Pools and Their Dynamics

The cytosol maintains a distinct pool of NADP(H) that is crucial for a variety of biosynthetic and detoxification pathways. The primary source of NADPH in the cytosol of most mammalian cells is the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net This metabolic route oxidizes glucose-6-phosphate to generate NADPH, alongside producing precursors for nucleotide biosynthesis. nih.gov

Two key enzymes of the oxidative phase of the PPP are responsible for cytosolic NADPH production:

Glucose-6-phosphate dehydrogenase (G6PD): Catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH. nih.gov

6-phosphogluconate dehydrogenase (6PGD): Catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, with the concomitant reduction of a second molecule of NADP+ to NADPH. nih.govresearchgate.net

In addition to the PPP, other enzymes contribute to the cytosolic NADPH pool, including the NADP+-dependent malic enzyme (ME1) and isocitrate dehydrogenase 1 (IDH1). researchgate.net The cytosolic NADP pool is characterized by a high NADPH/NADP+ ratio, which provides the necessary reducing power for anabolic reactions such as fatty acid and cholesterol synthesis. wikipedia.org It is also essential for the regeneration of reduced glutathione (B108866) (GSH), a key antioxidant, via the action of glutathione reductase. wikipedia.org

The dynamics of the cytosolic NADP pool are tightly regulated to meet the metabolic demands of the cell. For instance, under conditions of oxidative stress or increased biosynthetic activity, the flux through the PPP is upregulated to increase NADPH production. oup.com

Enzyme/PathwayReactionCellular LocationPrimary Function in NADP Metabolism
Pentose Phosphate Pathway (PPP)Glucose-6-Phosphate + 2 NADP+ + H2O → Ribose-5-Phosphate + 2 NADPH + 2 H+ + CO2CytosolMajor source of cytosolic NADPH for biosynthesis and antioxidant defense. nih.govresearchgate.net
Malic Enzyme 1 (ME1)L-Malate + NADP+ → Pyruvate + CO2 + NADPHCytosolContributes to cytosolic NADPH production. researchgate.net
Isocitrate Dehydrogenase 1 (IDH1)Isocitrate + NADP+ → α-Ketoglutarate + CO2 + NADPHCytosolGenerates cytosolic NADPH; part of the isocitrate-α-KG shuttle. researchgate.net

Mitochondrial NADP Homeostasis and Interplay

Mitochondria possess their own distinct and independently regulated pool of NADP(H). nih.govmedicineinnovates.com This mitochondrial pool is critical for a range of processes including oxidative stress defense, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways such as proline synthesis. nih.govnih.gov Unlike the cytosol, the inner mitochondrial membrane is generally impermeable to NADP(H), necessitating intramitochondrial mechanisms for its synthesis and regeneration. researchgate.net

Several enzymes are responsible for generating NADPH within the mitochondrial matrix:

NADP+-dependent Isocitrate Dehydrogenase (IDH2): A key enzyme in the TCA cycle that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. researchgate.netwikipedia.org

NADP+-dependent Malic Enzyme (ME3): Converts malate (B86768) to pyruvate, generating NADPH. researchgate.net

Glutamate (B1630785) Dehydrogenase (GLUD): Can produce NADPH during the oxidative deamination of glutamate. researchgate.netwikipedia.org

Nicotinamide (B372718) Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT couples the transfer of hydride ions from NADH to NADP+ with proton translocation across the membrane, thereby generating NADPH from NADH. wikipedia.orgmdpi.com

Mitochondrial NAD Kinase (NADK2): This enzyme catalyzes the phosphorylation of NAD+ or NADH to produce NADP+ or NADPH directly within the mitochondria, playing a crucial role in maintaining the mitochondrial NADP(H) pool. medicineinnovates.comnih.govnih.gov

The mitochondrial folate cycle has also been identified as a significant contributor to NADPH generation, particularly in cancer cells. wikipedia.org The interplay between the cytosolic and mitochondrial NADP(H) pools is largely indirect, mediated by substrate shuttles that transport reducing equivalents across the mitochondrial membrane. nih.gov

EnzymeReactionLocationPrimary Function in NADP Metabolism
Isocitrate Dehydrogenase 2 (IDH2)Isocitrate + NADP+ → α-Ketoglutarate + CO2 + NADPHMitochondrial MatrixGenerates mitochondrial NADPH as part of the TCA cycle. researchgate.netwikipedia.org
Malic Enzyme 3 (ME3)L-Malate + NADP+ → Pyruvate + CO2 + NADPHMitochondrial MatrixContributes to mitochondrial NADPH production. researchgate.net
Glutamate Dehydrogenase (GLUD)Glutamate + NADP+ + H2O → α-Ketoglutarate + NH4+ + NADPHMitochondrial MatrixProduces mitochondrial NADPH. researchgate.netwikipedia.org
Nicotinamide Nucleotide Transhydrogenase (NNT)NADH + NADP+ ⇌ NAD+ + NADPHInner Mitochondrial MembraneRegenerates NADPH from NADH, driven by the proton gradient. wikipedia.orgmdpi.com
NAD Kinase 2 (NADK2)NAD(H) + ATP → NADP(H) + ADPMitochondriaSynthesizes NADP(H) directly within the mitochondria. nih.govnih.gov

Chloroplastic NADP Dynamics in Photosynthetic Organisms

In plants and other photosynthetic eukaryotes, chloroplasts are the primary sites of NADPH production during the light-dependent reactions of photosynthesis. nih.govpearson.com This process is fundamental for converting light energy into chemical energy.

The key steps in chloroplastic NADP metabolism are:

Linear Electron Flow (LEF): During the light reactions, electrons derived from the splitting of water are energized by light in photosystems II and I. These high-energy electrons are ultimately transferred to NADP+ by the enzyme Ferredoxin-NADP+ reductase (FNR), producing NADPH on the stromal side of the thylakoid membrane. frontiersin.orgnih.govnih.gov

Calvin-Benson-Bassham (CBB) Cycle: The NADPH produced during the light reactions serves as the primary reducing agent in the CBB cycle (also known as the dark reactions), where carbon dioxide is fixed into carbohydrates. byjus.comvisiblebody.com This is a major consumption pathway for NADPH in chloroplasts. byjus.com

Oxidative Pentose Phosphate Pathway (OPPP): In the dark, the OPPP can operate in chloroplasts to generate NADPH for other metabolic needs. frontiersin.org

NAD Kinase 2 (NADK2): Similar to mitochondria, chloroplasts contain a specific NAD kinase, NADK2, which is responsible for synthesizing NADP+ from NAD+. nih.govnih.gov This is crucial for maintaining the NADP pool size, which can vary depending on light conditions. frontiersin.orgnih.gov

The NADPH/NADP+ ratio in the chloroplast stroma is a critical regulatory signal that links the light-dependent reactions to downstream metabolic processes, including the CBB cycle and the regulation of enzyme activity via the ferredoxin-thioredoxin system. frontiersin.orgnih.gov

Process/EnzymeReaction/FunctionLocationRole in NADP Dynamics
Photosystem I / Ferredoxin-NADP+ Reductase (FNR)2 Ferredoxin(reduced) + NADP+ + H+ → 2 Ferredoxin(oxidized) + NADPHThylakoid Membrane (Stroma side)Primary source of NADPH generation during photosynthesis. frontiersin.orgnih.gov
Calvin-Benson-Bassham CycleCO2 fixation and carbohydrate synthesisChloroplast StromaMajor consumer of NADPH. byjus.comvisiblebody.com
Oxidative Pentose Phosphate Pathway (OPPP)Generates NADPH in the darkChloroplast StromaProvides reducing power in the absence of light. frontiersin.org
NAD Kinase 2 (NADK2)NAD+ + ATP → NADP+ + ADPChloroplastSynthesizes NADP+ to maintain the chloroplastic NADP pool. nih.govnih.gov

Peroxisomal NADP Compartmentation

Peroxisomes are single-membrane-bound organelles involved in various metabolic processes, including the β-oxidation of very-long-chain fatty acids and the detoxification of reactive oxygen species (ROS). nih.govyoutube.com These functions create a demand for both NAD+ and NADP+. nih.gov

The role of NADP(H) in peroxisomes is multifaceted:

Fatty Acid β-Oxidation: Certain steps in the β-oxidation of unsaturated fatty acids require NADPH as a reductant. For example, the enzyme 2,4-dienoyl-CoA reductase uses NADPH to reduce double bonds. researchgate.netembopress.orgresearchgate.net

Redox Homeostasis: Peroxisomal metabolism generates hydrogen peroxide (H2O2), a potent ROS. nih.gov NADPH is required for the activity of antioxidant enzymes within the peroxisome, such as those of the ascorbate-glutathione cycle, which help to neutralize H2O2. nih.gov

NADPH Production: Peroxisomes in plants and yeast contain an NADP-dependent isocitrate dehydrogenase (IDH) that can generate NADPH internally. embopress.orgnih.gov This enzyme is crucial for providing the necessary reducing equivalents for peroxisomal metabolism. embopress.org

The peroxisomal membrane is thought to be permeable to small molecules, but the transport of larger cofactors like NADP(H) may require specific transporters or be facilitated by the import of folded enzymes already bound to their cofactors. researchgate.netnih.gov In human cells, which lack a peroxisomal NADK, a transporter is likely required to import cytosolic NADP+ into the peroxisome, though its identity remains unknown. researchgate.net

Inter-Organelle Signaling and Transport Mechanisms Governing NADP Distribution

The distinct compartmentalization of NADP pools necessitates sophisticated transport and signaling mechanisms to coordinate metabolism across the cell. frontiersin.org Direct transport of NADP+ or NADPH across the inner mitochondrial and chloroplast membranes is limited. researchgate.net Instead, communication and the transfer of reducing equivalents are often achieved through shuttle systems.

Isocitrate/α-Ketoglutarate Shuttle: This is a well-established mechanism for transferring NADPH-derived reducing equivalents between the mitochondria and the cytosol. researchgate.net Cytosolic IDH1 and mitochondrial IDH2 work in concert to interconvert isocitrate and α-ketoglutarate, effectively moving reducing power across the mitochondrial membrane. researchgate.net

Malate/Oxaloacetate Shuttle: This shuttle can indirectly transfer reducing equivalents (as malate) between compartments. oup.com

Precursor Transport: The synthesis of NADP+ in organelles like mitochondria and chloroplasts depends on the import of its precursor, NAD+. nih.govfrontiersin.org While NAD+ biosynthesis occurs primarily in the cytosol and nucleus, specific transporters facilitate its entry into other organelles. nih.govnih.gov For example, in plants, chloroplastic NAD+ transport is a crucial pathway for light adaptation. nih.govfrontiersin.org The identity of many of these transporters is still under investigation. frontiersin.org

Signaling: The redox state of the NADP pool (NADPH/NADP+ ratio) within each compartment acts as a critical signaling mechanism. frontiersin.org For instance, in chloroplasts, this ratio modulates the activity of photosynthetic enzymes. frontiersin.org Changes in the NADP(H) levels can communicate the metabolic state of one organelle to another, influencing gene expression and metabolic fluxes throughout the cell. nih.gov

Enzymology and Mechanistic Studies of Nadp Dependent Reactions

NADP-Dependent Dehydrogenases

NADP-dependent dehydrogenases are a class of enzymes that catalyze oxidation-reduction reactions, utilizing NADP+ as the electron acceptor. These enzymes play crucial roles in a wide array of metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and amino acid biosynthesis.

Glucose-6-Phosphate Dehydrogenase (G6PD) The catalytic mechanism of Glucose-6-Phosphate Dehydrogenase (G6PD) from Leuconostoc mesenteroides involves key amino acid residues that facilitate the oxidation of glucose-6-phosphate. acs.org His-240 functions as the general base, abstracting a proton from the C1-hydroxyl group of the substrate. acs.org The resulting positive charge on His-240 is stabilized by the carboxylate group of Asp-177 in the transition state. acs.org Additionally, His-178 plays a role in binding the phosphate moiety of glucose-6-phosphate. acs.org G6PD catalyzes the initial, rate-limiting step of the pentose phosphate pathway, which is a primary source of NADPH in the cytoplasm. nih.govebi.ac.ukebi.ac.uk The stability of human G6PD is notably dependent on the concentration of NADP+. nih.gov

Isocitrate Dehydrogenase (IDH) NADP+-dependent isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. wikipedia.orgnih.gov This reaction proceeds in a three-step mechanism: dehydrogenation of isocitrate to form an oxaloacid intermediate, followed by β-decarboxylation to an enol intermediate, and finally tautomerization to produce α-ketoglutarate. nih.gov The catalytic process involves significant conformational changes as the divalent metal ion (Mg2+ or Mn2+), NADP+, and the isocitrate substrate bind sequentially. acs.org In the human cytosolic homodimeric isocitrate dehydrogenase (hICDH), the catalysis involves three main steps: NADP+ reduction by the isocitrate substrate with the assistance of the Lys212B base, β-decarboxylation of the resulting oxalosuccinate to generate an enolate, and protonation of this intermediate by Tyr139A to yield the α-ketoglutarate product. acs.org A key lysine (B10760008) residue (Lys230*) is positioned to deprotonate and reprotonate the α-hydroxyl group in both the dehydrogenation and decarboxylation steps, while a tyrosine residue (Tyr160) protonates the C3 position after β-decarboxylation. nih.gov

Malic Enzyme NADP-dependent malic enzyme (NADP-ME) catalyzes the oxidative decarboxylation of L-malate to pyruvate and CO2, with the concurrent reduction of NADP+ to NADPH. wikipedia.orgnih.gov The kinetic mechanism for the maize leaf enzyme is a sequential ordered Bi-Ter process. nih.gov NADP+ is the first substrate to bind, followed by L-malate. nih.gov The products are then released in the order of CO2, pyruvate, and finally NADPH. nih.gov This enzyme is crucial in C4 and CAM photosynthesis for concentrating CO2 for fixation by RuBisCO. wikipedia.org It also plays roles in pH regulation and stomatal opening. frontiersin.org

EnzymeSubstrate(s)Product(s)Key Mechanistic Features
Glucose-6-Phosphate Dehydrogenase (G6PD) D-glucose 6-phosphate, NADP+6-phospho-D-glucono-1,5-lactone, NADPH, H+His-240 acts as a general base, Asp-177 stabilizes the transition state. acs.org
Isocitrate Dehydrogenase (IDH) Isocitrate, NADP+α-ketoglutarate, CO2, NADPH, H+Three-step reaction: dehydrogenation, β-decarboxylation, and tautomerization. nih.gov Involves key Lys and Tyr residues. nih.gov
Malic Enzyme (NADP-ME) (S)-malate, NADP+Pyruvate, CO2, NADPHSequential ordered Bi-Ter kinetic mechanism with NADP+ as the leading substrate. nih.gov

Dehydrogenases exhibit a high degree of specificity for their nicotinamide (B372718) coenzymes, NAD+ or NADP+. msu.ru This specificity is largely determined by the structural characteristics of the coenzyme-binding pocket. nih.gov Enzymes that prefer NADP+ typically have larger binding pockets with positively charged or hydrogen-bond-donating residues that can interact with the 2'-phosphate group of the adenine (B156593) ribose. nih.gov In contrast, NAD+-preferring enzymes often possess negatively charged amino acids that create repulsion towards the phosphate group of NADP+ and form hydrogen bonds with the 2'- and 3'-hydroxyl groups of the adenine ribose in NAD+. nih.gov

Protein engineering techniques, such as directed mutagenesis and molecular modeling, have been successfully employed to alter the coenzyme specificity of dehydrogenases. nih.gov By systematically replacing key amino acid residues within the NADP+-binding domain, it is possible to convert an NADP+-dependent enzyme into one that preferentially uses NAD+. nih.gov For instance, a study on glutathione (B108866) reductase identified a set of amino acid side chains in a specific structural motif of the NADP+-binding domain that dictates its specificity. nih.gov Replacing these residues led to a significant shift in coenzyme preference to NAD+ without altering the substrate specificity. nih.gov Similarly, the coenzyme specificity of a formate dehydrogenase from Saccharomyces cerevisiae was successfully changed from NAD+ to NADP+ by introducing two single-point mutations (D196A and Y197R). nih.govresearchgate.net Computational approaches, such as the iterative protein redesign and optimization (IPRO) algorithm, have also been utilized to guide the selection of mutations for coenzyme engineering. frontiersin.org

NADP-Dependent Reductases

NADP-dependent reductases are enzymes that catalyze the reduction of a substrate using NADPH as the electron donor. These enzymes are critical for a variety of cellular processes, including photosynthesis, antioxidant defense, and biosynthetic pathways.

Ferredoxin:NADP+ oxidoreductase (FNR) is a key enzyme that catalyzes the final step in the linear electron transport chain of photosynthesis, transferring electrons from ferredoxin to NADP+ to produce NADPH. wikipedia.orgnih.gov This NADPH is then utilized in the Calvin cycle for carbon fixation. wikipedia.org The enzyme employs a flavin adenine dinucleotide (FAD) cofactor, which can exist in oxidized, semiquinone, and fully reduced states to facilitate the transfer of electrons from two single-electron-carrying ferredoxin molecules to the two-electron acceptor NADP+. wikipedia.org The catalytic mechanism of FNR involves an induced-fit model, where the binding of ferredoxin triggers a conformational change that forms a crucial hydrogen bond between a glutamate (B1630785) (E312) and a serine (S96) residue in the active site. wikipedia.org The release of the first oxidized ferredoxin molecule is the rate-limiting step of the reaction. wikipedia.org

In non-photosynthetic organisms and in the dark in photosynthetic organisms, FNR can function in reverse, using NADPH to provide reduced ferredoxin for various metabolic pathways, including nitrogen fixation and steroid metabolism. wikipedia.orgwikiwand.com FNR activity is regulated, in part, by its localization within the chloroplast. It can be found in the soluble stroma, bound to the thylakoid membrane, and at the inner envelope of the chloroplast. nih.gov Two proteins, Tic62 and TROL, act as molecular anchors for FNR to the thylakoid membrane. nih.gov The Tic62-FNR complex is thought to protect the enzyme from inactivation during dark periods. nih.gov In some anaerobic bacteria, FNR can also act as an oxygen sensor, modifying gene expression to adapt the cell to anaerobic growth conditions. proteopedia.org

LocationFunctionRegulatory Aspect
Thylakoid Membrane Photosynthetic NADPH productionAnchored by Tic62 and TROL proteins; Tic62 protects from dark inactivation. nih.gov
Soluble Stroma Photosynthetically active. nih.govAvailability for various metabolic pathways.
Chloroplast Inner Envelope Putative role in non-photosynthetic processes.Interacts with other metabolic pathways at the chloroplast boundary.

Glutathione Reductase (GR) is a ubiquitous flavoprotein that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, glutathione (GSH), using NADPH as the electron donor. wikipedia.orgfabad.org.tr This reaction is vital for maintaining a high ratio of GSH to GSSG, which is crucial for protecting cells against oxidative stress. fabad.org.tr The catalytic mechanism of GR involves two half-reactions. In the reductive half, NADPH reduces the FAD cofactor to FADH−. This anion then breaks the Cys58-Cys63 disulfide bond, forming a stable charge-transfer complex. wikipedia.org In the oxidative half, which begins with the binding of GSSG, Cys58 attacks one of the sulfur atoms of GSSG, leading to the release of one GSH molecule and the formation of a mixed disulfide. proteopedia.org The enzyme's internal disulfide bond is then reformed, releasing the second GSH molecule. proteopedia.org

Thioredoxin Reductase (TrxR) is an enzyme that reduces thioredoxin (Trx) in an NADPH-dependent manner. wikipedia.org Thioredoxin reductase, along with thioredoxin and NADPH, constitutes the thioredoxin system, which is a major disulfide reductase system in cells, playing roles in defense against oxidative stress and redox signaling. wikipedia.orgmdpi.com There are two main classes of TrxR. wikipedia.org Mammalian TrxRs are high molecular weight enzymes containing a selenocysteine residue in their active site, which is crucial for their catalytic activity. pnas.org The reductive half-reaction of mammalian TrxR is similar to that of glutathione reductase, involving the transfer of electrons from NADPH via FAD to a redox-active disulfide. pnas.org This is followed by an exchange to the selenenylsulfide to generate the active-site selenolthiol. pnas.org

NADPH Oxidase Systems and Their Regulation

NADPH oxidases (NOX) are membrane-bound enzyme complexes that catalyze the transfer of electrons from NADPH to molecular oxygen to produce the superoxide (B77818) radical (O2•−). wikipedia.org These enzymes are a major source of cellular reactive oxygen species (ROS), which play roles in host defense, signal transduction, and hormone synthesis. wikipedia.orgbohrium.com The core of the NOX enzyme consists of a catalytic subunit (e.g., NOX1, NOX2, NOX3, NOX4, NOX5, DUOX1, DUOX2) that contains binding sites for NADPH and FAD, as well as transmembrane domains that bind heme. nih.gov

The activity of NADPH oxidases is tightly regulated. In phagocytes, the NOX2 complex is dormant in resting cells and is activated upon stimulation. frontiersin.org This activation involves the translocation of cytosolic subunits (p47phox, p67phox, and p40phox) and the small GTPase Rac to the membrane-bound flavocytochrome b558 (composed of gp91phox/NOX2 and p22phox). nih.govfrontiersin.org The assembly of this multi-protein complex is a critical regulatory step. frontiersin.org Phosphorylation of the p47phox subunit is a key initiating event in this process. frontiersin.org

Different NOX isoforms are regulated by distinct mechanisms. For example, NOX5 activity is regulated by intracellular calcium concentrations through its N-terminal EF-hand calcium-binding domains and does not require the assembly of cytosolic subunits for activation. nih.govresearchgate.net The regulation of NOX activity is also influenced by factors such as protein acetylation and deacetylation. frontiersin.org For instance, the deacetylation of Rac1 by SIRT1 has been shown to decrease its affinity for GTP and its interaction with p67phox, thereby inhibiting NADPH oxidase activity. frontiersin.org The termination of NADPH oxidase activity is also a regulated process, involving changes in the phosphorylation state of p47phox and the nucleotide bound to Rac. nih.gov

NOX IsoformKey Regulatory Feature(s)Activator(s)
NOX2 (in phagocytes) Assembly of cytosolic (p47phox, p67phox, p40phox) and membrane (gp91phox, p22phox) subunits, Rac GTPase. nih.govfrontiersin.orgBacterial products, cytokines. wikipedia.org
NOX5 Intracellular Ca2+ concentration, N-terminal EF-hand domains. nih.govresearchgate.netAgonists that increase intracellular Ca2+.
Vascular NOX Hormones and growth factors.Thrombin, PDGF, TNFα. wikipedia.org

Structural Biology of NADP-Binding Enzymes

The remarkable specificity of enzymes for their cofactors is a fundamental principle of biochemistry, and the structural biology of Nicotinamide Adenine Dinucleotide Phosphate (NADP) binding to enzymes provides a compelling example of this molecular recognition. Despite the subtle difference of a single phosphate group distinguishing it from NAD+, enzymes exhibit a high degree of discrimination, a feat governed by intricate three-dimensional structures. The study of these enzyme-NADP+ complexes through techniques like X-ray crystallography has illuminated the common motifs, specific interactions, and dynamic conformational changes that underpin this specificity and are crucial for catalysis.

A predominant structural motif found in many NADP-binding enzymes is the Rossmann fold. This conserved topological feature is characterized by a six-stranded parallel β-sheet flanked by α-helices, creating a stable scaffold for nucleotide binding. The initial β-α-β segment of the Rossmann fold is particularly conserved and is instrumental in anchoring the ADP portion of the NADP+ molecule. While the Rossmann fold provides a general framework, the precise architecture of the binding pocket, including the specific amino acid residues, dictates the preference for NADP+ over NAD+.

The key to this specificity lies in the interactions with the 2'-phosphate group of the adenine ribose, the defining feature of NADP+. Typically, the binding pocket for this phosphate group is rich in positively charged or polar amino acid residues, such as arginine and lysine, which form favorable electrostatic interactions and hydrogen bonds with the negatively charged phosphate. For instance, in isocitrate dehydrogenase from Corynebacterium glutamicum, the 2'-phosphate group is encircled by the side chains of two arginines and a histidine, and it interacts with a lysine residue via a water molecule, forming ion pairs and hydrogen bonds nih.gov.

Beyond the foundational Rossmann fold, the NADP+-binding site is a highly specific microenvironment. The interactions governing the binding of the entire NADP+ molecule are multifaceted, involving hydrogen bonds, electrostatic interactions, and hydrophobic contacts with various parts of the cofactor. The adenine ring, the ribose sugars, the pyrophosphate bridge, and the nicotinamide ring all engage in a network of interactions with the surrounding amino acid residues.

In human glucose-6-phosphate dehydrogenase (G6PD), for example, the NADP+ molecule binds with its adenine ring in the anti conformation, and the ribose rings and bisphosphate moiety span the C-terminus of the β-sheet within the coenzyme-binding domain iucr.org. The binding of NADP+ is a dynamic process that often induces significant conformational changes in the enzyme. These changes are not merely subtle adjustments but can involve large-scale movements of domains or loops, which are essential for creating a catalytically competent active site.

A notable example is observed in transhydrogenase, where the binding of NADP(H) leads to a conformational change in a loop designated as loop D nih.govacs.orgacs.org. This loop can exist in an "open" conformation, where the nicotinamide ring is exposed to the solvent, or a "closed" conformation, where it is shielded nih.govacs.orgacs.org. This transition is crucial for protecting the hydride transfer reaction from non-productive interactions with water nih.govacs.orgacs.org. Similarly, in human cytosolic NADP-dependent isocitrate dehydrogenase, the binding of NADP+ and the substrate induces a transition of a structural segment at the active site from a loop to an α-helix, leading to a "closed" and active conformation of the enzyme nih.gov. These induced-fit mechanisms ensure the precise positioning of the cofactor and substrate for efficient catalysis.

The following tables provide a detailed overview of the structural features of NADP+-binding sites in selected enzymes, highlighting the conserved residues and the nature of their interactions with the different moieties of the NADP+ molecule, as well as summarizing the conformational changes that occur upon cofactor binding.

Table 1: Key Amino Acid Residues and Interactions in the NADP+-Binding Site of Selected Enzymes

Enzyme PDB Entry NADP+ Moiety Interacting Residues Type of Interaction
Human Glucose-6-Phosphate Dehydrogenase 7SNH 2'-Phosphate Arg, Lys Electrostatic, Hydrogen Bonds
Adenine Hydrophobic, Hydrogen Bonds
Nicotinamide Ribose Hydrogen Bonds
Isocitrate Dehydrogenase (C. glutamicum) 2'-Phosphate Arg, His, Lys (via H₂O) Ion Pairs, Hydrogen Bonds
Adenine Ribose Hydrogen Bonds
Pyrophosphate Hydrogen Bonds
Transhydrogenase (R. rubrum) Nicotinamide βSer405, βPro406, βIle407 Close Contacts in "Closed" state
Adenine van der Waals
2'-Phosphate Electrostatic

This table is interactive. Click on the headers to sort the data.

Table 2: Conformational Changes in Enzymes Upon NADP+ Binding

Enzyme Conformational Change Functional Implication
Transhydrogenase "Open" to "Closed" conformation of Loop D. Shields the nicotinamide ring from the solvent, facilitating efficient hydride transfer.
Human Cytosolic NADP-dependent Isocitrate Dehydrogenase A structural segment at the active site transitions from a loop to an α-helix. Leads to the formation of a "closed," active enzyme conformation.
Human Glucose-6-Phosphate Dehydrogenase Binding of a structural NADP+ induces ordering of the C-terminal region. Allosterically regulates substrate binding and catalytic activity.

This table is interactive. Click on the headers to sort the data.

Roles of Nadp in Core Metabolic Processes Research

NADP in Anabolic Biosynthesis Pathways

Nicotinamide-adenine-dinucleotide phosphate (B84403) in its reduced form, NADPH, is a fundamental reducing agent, donating high-energy electrons for a variety of anabolic reactions. nih.govwikipedia.org These biosynthetic pathways are crucial for the synthesis of essential macromolecules.

The biosynthesis of lipids, including fatty acids, cholesterol, and steroids, is heavily dependent on the reducing power of NADPH. wikipedia.orgnih.gov In fatty acid synthesis, NADPH is essential for the reduction steps in the elongation cycle of the fatty acid chain. nih.gov Two molecules of NADPH are consumed for each two-carbon unit added to the growing fatty acid chain. nih.gov

Similarly, the synthesis of cholesterol relies on NADPH as a reductant in several key enzymatic steps. youtube.com One of the rate-limiting enzymes in cholesterol biosynthesis, HMG-CoA reductase, utilizes NADPH to convert HMG-CoA to mevalonate. youtube.com The synthesis of steroid hormones from cholesterol also requires NADPH for hydroxylation reactions catalyzed by cytochrome P450 enzymes. wikipedia.org

Lipid MoleculeRole of NADPHKey Enzymes/Pathways Involved
Fatty Acids Provides reducing equivalents for the elongation of the fatty acid chain.Fatty Acid Synthase
Cholesterol Acts as a reductant in multiple steps, including the conversion of HMG-CoA to mevalonate.HMG-CoA Reductase
Steroids Required for hydroxylation reactions in the synthesis of steroid hormones from cholesterol.Cytochrome P450 enzymes

The synthesis of nucleic acids, DNA and RNA, is intrinsically linked to NADP metabolism. The pentose (B10789219) phosphate pathway (PPP), a major source of NADPH, also produces ribose-5-phosphate, a crucial precursor for nucleotide synthesis. wikipedia.orgnih.gov Furthermore, the enzyme ribonucleotide reductase, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides for DNA synthesis, requires NADPH as an indirect electron donor. nih.gov

ProcessRole of NADP/NADPHKey Pathway/Enzyme
Nucleotide Precursor Synthesis The pathway that generates NADPH also produces ribose-5-phosphate. wikipedia.orgnih.govPentose Phosphate Pathway
Deoxyribonucleotide Synthesis Serves as an indirect electron donor for the reduction of ribonucleotides. nih.govRibonucleotide Reductase

NADPH is a critical cofactor in the biosynthesis of various amino acids. tandfonline.comnih.gov It provides the necessary reducing power for the assimilation of inorganic nitrogen and for several enzymatic reactions in the synthetic pathways of both essential and non-essential amino acids. For instance, the enzyme glutamate (B1630785) dehydrogenase utilizes NADP(H) in the amination of α-ketoglutarate to form glutamate, a central amino acid that can then donate its amino group for the synthesis of other amino acids through transamination reactions. nih.gov The synthesis of certain amino acids, such as arginine and lysine (B10760008), requires multiple molecules of NADPH per molecule of amino acid produced. researchgate.net

The synthesis of ascorbic acid (Vitamin C) and the sugar alcohol xylitol (B92547) also involves NADPH-dependent enzymatic steps. wikipedia.org In many organisms, the final step of ascorbic acid synthesis is catalyzed by an NADPH-dependent reductase. Xylitol production, particularly in yeasts, is facilitated by xylose reductase, an enzyme that can utilize NADPH to reduce xylose to xylitol. nih.govusda.gov Research has shown that increasing the intracellular availability of NADPH can enhance xylitol production in recombinant microorganisms. nih.gov

NADP in Carbon Metabolism

NADP and its reduced form, NADPH, are integral to central carbon metabolism, not only as consumers of reducing power in anabolic pathways but also as products of key catabolic routes.

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis and is a primary source of NADPH in the cytosol. wikipedia.orgnih.govresearchgate.net This pathway is particularly active in tissues with high demands for anabolic processes, such as the liver, adipose tissue, and mammary glands. wikipedia.org The PPP is divided into two distinct phases: the oxidative phase and the non-oxidative phase. wikipedia.org

The oxidative phase is the primary site of NADPH generation. In this phase, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH, one molecule of ribose-5-phosphate, and one molecule of carbon dioxide for each molecule of glucose-6-phosphate that enters the pathway. nih.gov The key enzymes in this phase are glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase. nih.gov

The non-oxidative phase involves the interconversion of various sugar phosphates, allowing for the synthesis of precursors for nucleotide biosynthesis (ribose-5-phosphate) or for the regeneration of glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.org

Phase of PPPKey FunctionPrimary ProductsKey Enzymes
Oxidative Phase Generation of NADPH. nih.gov2 NADPH, 1 Ribose-5-phosphate, 1 CO2 (per Glucose-6-phosphate). nih.govGlucose-6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase. nih.gov
Non-oxidative Phase Interconversion of sugar phosphates. wikipedia.orgPrecursors for nucleotide synthesis and glycolytic intermediates. wikipedia.orgTransketolase, Transaldolase

Entner-Doudoroff Pathway Contributions to NADPH

The Entner-Doudoroff (ED) pathway is a metabolic route for glucose catabolism distinct from the more commonly known glycolysis (Embden-Meyerhof-Parnas pathway). wikipedia.org Primarily found in Gram-negative bacteria and also present in some Gram-positive bacteria, archaea, and plants, the ED pathway serves as a significant source of NADPH. wikipedia.orgnih.gov

The initial steps of the ED pathway overlap with the oxidative phase of the pentose phosphate pathway. youtube.com Glucose is first phosphorylated to glucose-6-phosphate and then oxidized to 6-phosphogluconate. youtube.com This oxidation step is catalyzed by glucose-6-phosphate dehydrogenase and is crucial as it reduces one molecule of NADP+ to NADPH. youtube.com The pathway then diverges, utilizing unique enzymes such as 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) to ultimately yield pyruvate. wikipedia.org

While glycolysis yields two molecules of NADH and a net of two ATP per molecule of glucose, the ED pathway has a different output. wikipedia.org For every glucose molecule metabolized, the ED pathway produces one molecule of NADPH, one molecule of NADH, and a net gain of one ATP. wikipedia.org This production of NADPH is a key distinction, as NADPH is essential for various anabolic and biosynthetic reactions, whereas NADH is primarily used to generate ATP through the electron transport chain. nih.govyoutube.com

Net Yield per Glucose Molecule: Entner-Doudoroff vs. Glycolysis
PathwayATP (Net)NADHNADPH
Entner-Doudoroff Pathway111
Glycolysis (EMP Pathway)220

Connections to Glycolysis and Tricarboxylic Acid Cycle

The roles of the NAD+/NADH and NADP+/NADPH coenzyme pairs are generally segregated within cellular metabolism. nih.gov Glycolysis and the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, are central catabolic pathways that primarily oxidize carbohydrates to generate ATP. creative-proteomics.comwikipedia.org In these pathways, NAD+ acts as the principal oxidizing agent, accepting electrons and being reduced to NADH. wikipedia.orgquora.com This NADH then donates its electrons to the mitochondrial electron transport chain to drive the synthesis of large amounts of ATP through oxidative phosphorylation. wikipedia.org

Direct involvement of NADP+ in glycolysis is absent. The dehydrogenase enzyme in the payoff phase of glycolysis, glyceraldehyde-3-phosphate dehydrogenase, specifically uses NAD+ as its cofactor. quora.comquora.com Similarly, the primary dehydrogenase enzymes of the TCA cycle (pyruvate dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate (B86768) dehydrogenase) predominantly utilize NAD+ to produce NADH. wikipedia.org

However, connections exist through specific enzyme isoforms and the demand for biosynthetic precursors. Some organisms possess NADP-dependent isoforms of enzymes that are typically NAD-dependent. For instance, NADP-linked isoforms of malic enzyme and isocitrate dehydrogenase (IDH) can generate NADPH by decarboxylating malate and isocitrate, respectively. nih.govwikipedia.org These reactions provide a source of NADPH outside of the pentose phosphate pathway and are crucial for maintaining the cellular redox balance and supplying reducing power for anabolic processes like fatty acid synthesis. nih.gov The NADP+/NADPH pool is generally kept in a reduced state to favor these biosynthetic reactions, while the NAD+/NADH pool is maintained in a more oxidized state to drive catabolism. nih.gov

NADP in Photosynthesis and Carbon Assimilation

In photosynthetic organisms, NADP+ and its reduced form, NADPH, are central to the conversion of light energy into chemical energy. nih.gov

Calvin Cycle Reduction

The Calvin cycle, or the light-independent reactions of photosynthesis, is the process by which carbon dioxide is converted into organic compounds like glucose. savemyexams.comwikipedia.org This cycle is critically dependent on the ATP and NADPH produced during the light-dependent reactions. wikipedia.orgkhanacademy.org NADPH provides the necessary reducing power for the cycle. wikipedia.org

The cycle occurs in three main stages: fixation, reduction, and regeneration. khanacademy.orglibretexts.org

Fixation: The enzyme RuBisCO incorporates CO2 into a five-carbon molecule, ribulose-1,5-bisphosphate (RuBP), forming an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate (B1209933) (3-PGA). savemyexams.comlibretexts.org

Reduction: This is the key stage involving NADPH. khanacademy.orglibretexts.org Each molecule of 3-PGA is first phosphorylated by ATP to form 1,3-bisphosphoglycerate. khanacademy.org Subsequently, this molecule is reduced by NADPH in a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase. khanacademy.orglibretexts.org This step converts the carboxyl group of 3-PGA into an aldehyde group, producing glyceraldehyde-3-phosphate (G3P), a three-carbon sugar. khanacademy.org In this process, NADPH is oxidized to NADP+, which is then recycled back to the light-dependent reactions to be reduced again. khanacademy.orglibretexts.org

Regeneration: For every six molecules of G3P produced, one exits the cycle to be used for the synthesis of glucose and other organic molecules. wikipedia.org The remaining five molecules are used to regenerate three molecules of RuBP, a process that also consumes ATP. savemyexams.comkhanacademy.org

Without the continuous supply of reducing power from NADPH, the reduction of 3-PGA to G3P would halt, stopping the synthesis of carbohydrates. tutorchase.com

Linear Electron Flow in Photosystem I

Linear electron flow, also known as non-cyclic photophosphorylation, is the primary pathway of the light-dependent reactions and involves two photosystems, Photosystem II (PSII) and Photosystem I (PSI). nih.govquizlet.com Its purpose is to convert light energy into chemical energy in the form of ATP and NADPH. proprep.com

The process begins at PSII, where light energy is used to split water molecules, releasing electrons, protons (H+), and oxygen. studymind.co.uk These electrons are energized by light and passed along an electron transport chain to PSI. quizlet.com As electrons move through this chain, a proton gradient is established across the thylakoid membrane, which drives ATP synthesis. studymind.co.uk

When the electrons reach PSI, they are re-energized by absorbing more light energy. khanacademy.org These high-energy electrons are then passed through a short series of carriers to the protein ferredoxin (Fd). nih.gov The final step in linear electron flow is the reduction of NADP+. nih.gov The enzyme Ferredoxin-NADP+ reductase (FNR) catalyzes the transfer of two electrons from two molecules of ferredoxin to one molecule of NADP+, which also takes up a proton from the stroma. nih.govnih.gov This reaction produces one molecule of NADPH. nih.gov

2 Fd(reduced) + NADP+ + H+ —(FNR)→ 2 Fd(oxidized) + NADPH

This NADPH is then released into the stroma, where it serves as the reducing agent for the Calvin cycle. tutorchase.com Therefore, NADP+ is the terminal electron acceptor of the photosynthetic electron transport chain in linear electron flow. nih.govquizlet.com

Cyclic Electron Transfer in Photosynthesis

Cyclic electron transfer, or cyclic photophosphorylation, is an alternative pathway that involves only Photosystem I (PSI) and some components of the electron transport chain. nih.gov Unlike linear electron flow, this process does not produce NADPH and does not release oxygen. studymind.co.ukbyjus.com

In cyclic electron flow, electrons energized at PSI are not passed to NADP+. nih.gov Instead, they are shunted from ferredoxin back to the cytochrome b6f complex in the electron transport chain that connects PSII and PSI. nih.govnih.gov From the cytochrome complex, the electrons return to PSI at a lower energy level, completing a cycle. byjus.com

The primary function of this cyclic pathway is to pump more protons across the thylakoid membrane, thereby increasing the proton gradient used by ATP synthase to produce ATP. nih.govnih.gov This process generates ATP without the synthesis of NADPH. studymind.co.uk Plants utilize cyclic electron flow to adjust the ratio of ATP to NADPH production to meet the specific demands of the Calvin cycle and other metabolic processes. The Calvin cycle requires more ATP than NADPH (a 3:2 ratio of ATP to NADPH per CO2 fixed). Linear electron flow produces ATP and NADPH in roughly equal amounts, so cyclic electron flow is necessary to supply the extra ATP. nih.gov

Comparison of Linear and Cyclic Electron Flow
FeatureLinear Electron FlowCyclic Electron Flow
Photosystems InvolvedPSI and PSIIOnly PSI
Source of ElectronsH₂OPSI (recycled)
Oxygen ProductionYesNo
NADPH ProductionYesNo
ATP ProductionYesYes
Final Electron AcceptorNADP+None (electrons are recycled)

NADP in Nitrogen Metabolism (e.g., Nitrate (B79036) Reduction)

Nitrogen assimilation is a fundamental process in plants and other organisms for converting inorganic nitrogen from the environment into organic compounds like amino acids. youtube.com A primary source of inorganic nitrogen is nitrate (NO₃⁻). The first and rate-limiting step in this assimilation process is the reduction of nitrate to nitrite (B80452) (NO₂⁻). nih.gov

This reaction is catalyzed by the enzyme nitrate reductase. youtube.comnih.gov In eukaryotes, this enzyme is a complex flavoprotein that contains molybdenum and heme cofactors. nih.govwikipedia.org It utilizes NAD(P)H—either NADH or NADPH—as the electron donor to carry out the two-electron reduction of nitrate. wikipedia.orgnih.gov

NO₃⁻ + NAD(P)H + H⁺ → NO₂⁻ + NAD(P)⁺ + H₂O

The availability of reductants, specifically NADH and NADPH, is a critical factor influencing the rate of nitrate assimilation. nih.gov The produced nitrite is then transported to chloroplasts (in leaves) or plastids (in roots), where it is further reduced to ammonium (B1175870) (NH₄⁺) by the enzyme nitrite reductase. youtube.com This subsequent step uses ferredoxin as the electron donor, which itself is reduced by electrons from photosynthesis. The ammonium is then incorporated into amino acids via the GS-GOGAT pathway. nih.gov Thus, NAD(P)H plays a direct and essential role in the initial step of incorporating environmental nitrogen into the biosphere. wikipedia.org

Nadp in Cellular Redox Homeostasis and Oxidative Stress Research

NADPH as a Universal Electron Donor for Antioxidant Defense

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) in its reduced form, NADPH, serves as a primary and universal electron donor in a vast array of enzymatic reactions crucial for antioxidant defense. The high reductive potential of NADPH makes it a vital currency of reducing power within the cell. This reducing power is indispensable for the regeneration of key antioxidant molecules that neutralize reactive oxygen species (ROS).

The antioxidant capacity of a cell is heavily reliant on a continuous supply of NADPH. It provides the necessary electrons to antioxidant enzymes, which in turn detoxify harmful ROS. For instance, NADPH is the essential cofactor for enzymes that reduce oxidized forms of antioxidants, thereby restoring their protective functions. Without an adequate supply of NADPH, the cell's ability to counteract oxidative damage would be severely compromised, leading to cellular dysfunction and potential cell death.

Key metabolic pathways are responsible for maintaining a high intracellular ratio of NADPH to its oxidized form, NADP+. The pentose (B10789219) phosphate pathway (PPP) is a major contributor to cytosolic NADPH production. Other significant sources include the activities of isocitrate dehydrogenase and malic enzyme. This constant regeneration ensures that NADPH is readily available to fuel the antioxidant defense systems.

Role in Maintaining Glutathione (B108866) and Thioredoxin Systems

Two of the most critical antioxidant systems within the cell, the glutathione and thioredoxin systems, are fundamentally dependent on NADPH. NADPH acts as the ultimate electron donor for the reductases that maintain these systems in their functional, reduced states.

The glutathione system relies on glutathione reductase, an enzyme that catalyzes the reduction of glutathione disulfide (GSSG) back to its reduced form, glutathione (GSH). This reaction is entirely dependent on NADPH as the electron donor. GSH is a pivotal molecule in detoxifying ROS, both directly and as a cofactor for glutathione peroxidases.

Similarly, the thioredoxin system depends on thioredoxin reductase to reduce oxidized thioredoxin. This process also requires NADPH to provide the necessary electrons. Reduced thioredoxin is a powerful antioxidant that can reduce oxidized proteins and is a key player in various cellular processes, including DNA synthesis and repair. The interconnectedness of these systems is highlighted by their shared reliance on NADPH, underscoring its central role in cellular redox maintenance.

NADP/NADPH Ratio as an Indicator of Cellular Redox State

An increase in the NADP+/NADPH ratio is a hallmark of oxidative stress. When the cell is exposed to high levels of ROS, the demand for NADPH to regenerate antioxidants increases, leading to its oxidation to NADP+. Consequently, a higher NADP+/NADPH ratio signals a shift towards a more oxidized intracellular environment, indicating that the cell's antioxidant capacity is being challenged. Monitoring this ratio provides researchers with a valuable tool to assess the level of oxidative stress in various experimental models and disease states.

Table 1: Representative NADP+/NADPH Ratios in Different Cellular States

Cellular StateTypical NADP+/NADPH RatioImplication
Normal/Resting~0.01 - 0.1Highly reduced environment, robust antioxidant capacity
Mild Oxidative Stress~0.1 - 1.0Increased demand for NADPH, antioxidant systems activated
Severe Oxidative Stress>1.0Depletion of NADPH, compromised antioxidant defense

Regulation of Reactive Oxygen Species (ROS) Generation by NADP Systems

While NADPH is fundamental to the antioxidant systems that scavenge ROS, it also plays a direct role in the controlled generation of ROS through a family of enzymes known as NADPH oxidases (NOX). These enzymes transfer electrons from NADPH to molecular oxygen to produce superoxide (B77818) radicals and other ROS. This process is crucial for a variety of physiological functions, including cell signaling, immune responses, and host defense against pathogens.

The dual role of the NADP system in both generating and neutralizing ROS highlights its central position in redox regulation. The activity of NOX enzymes is tightly controlled to ensure that ROS are produced at the right time and in the right location for their specific functions, without causing widespread oxidative damage. Dysregulation of NOX activity can lead to excessive ROS production and contribute to the pathology of numerous diseases. Therefore, the availability of NADPH for NOX enzymes is a critical factor in modulating ROS-dependent signaling pathways.

Redox Sensing Mechanisms Involving NADP

Cells possess sophisticated sensing mechanisms to detect changes in the intracellular redox environment, and the NADP/NADPH couple is a key component of this sensing machinery. Fluctuations in the NADP+/NADPH ratio can directly influence the activity of certain proteins and signaling pathways, allowing the cell to mount an appropriate response to redox imbalances.

One important redox-sensitive transcription factor is Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response. While not a direct sensor of the NADP+/NADPH ratio, its activation is intricately linked to the cellular redox state, which is influenced by NADPH levels. Under oxidative stress, Nrf2 is activated and promotes the transcription of genes encoding antioxidant enzymes and enzymes involved in NADPH synthesis, thereby creating a feedback loop to restore redox homeostasis.

In some organisms, more direct sensing mechanisms exist. For example, the transcription factor SoxR in E. coli contains an iron-sulfur cluster that is sensitive to the redox state of the cell and is thought to respond to changes in the NADPH pool. Furthermore, the activity of NAD kinase, the enzyme that synthesizes NADP+ from NAD+, can be regulated by the levels of NADPH, providing another layer of control over the NADP pool in response to cellular needs.

Adaptations to Redox Stress Mediated by NADP

In response to oxidative stress, cells have evolved adaptive mechanisms to increase their capacity to produce NADPH and bolster their antioxidant defenses. A primary adaptive response is the upregulation of the pentose phosphate pathway (PPP). Under oxidative stress, flux through the PPP is enhanced to accelerate the production of NADPH. This metabolic reprogramming is a critical survival strategy for cells facing an oxidative challenge.

Another key adaptation involves the enzyme NAD kinase, which phosphorylates NAD+ to form NADP+. The activity of NAD kinase can be increased in response to oxidative stress, leading to an expansion of the total NADP(H) pool. This allows for a greater capacity to generate NADPH to meet the increased demand for antioxidant defense. These adaptive responses highlight the dynamic nature of NADP metabolism and its central role in the cellular stress response.

Table 2: Key Enzymes in NADP-Mediated Adaptations to Redox Stress

EnzymeFunctionResponse to Oxidative Stress
Glucose-6-Phosphate Dehydrogenase (G6PD)Rate-limiting enzyme of the pentose phosphate pathwayIncreased activity to boost NADPH production
NAD KinaseSynthesizes NADP+ from NAD+Upregulated to expand the NADP(H) pool
Malic EnzymeConverts malate (B86768) to pyruvate, producing NADPHActivity can be increased to supplement NADPH levels
Isocitrate Dehydrogenase (NADP+-dependent)Converts isocitrate to α-ketoglutarate, producing NADPHContributes to NADPH production, particularly in mitochondria

Nadp Signaling and Regulatory Mechanisms Research

NADP+ as a Substrate for Second Messenger Generation

NADP+ is the direct precursor for the synthesis of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a powerful intracellular second messenger. mdpi.com This conversion highlights a crucial function of NADP+ beyond its role as a redox cofactor, positioning it at the start of a significant signaling cascade.

NAADP is a Ca2+ mobilizing second messenger synthesized in response to various extracellular stimuli. wikipedia.org Structurally, it differs from NADP+ only by the substitution of the nicotinamide (B372718) group with a nicotinic acid moiety. nih.gov Despite this minor change, NAADP is recognized as the most potent endogenous Ca2+-releasing agent discovered to date. nih.govfrontiersin.org

The production of NAADP from NADP+ has been proposed to occur through several enzymatic pathways. The most traditionally cited mechanism is the "base-exchange reaction," catalyzed by members of the ADP-ribosyl cyclase family, such as CD38. wikipedia.orgmdpi.com This reaction involves the exchange of the nicotinamide group on NADP+ for nicotinic acid. mdpi.com However, this pathway is most efficient at an acidic pH (4-5), suggesting it may be localized to specific acidic intracellular compartments like endo-lysosomes. mdpi.comnih.govmdpi.com More recently, novel mechanisms for NAADP synthesis have been identified, including the involvement of Dual NADPH oxidase 2 (DUOX2), expanding the potential sites and conditions for its generation. mdpi.com

The primary function of NAADP is to mobilize intracellular Ca2+ stores, a critical step in initiating cellular calcium signals. mdpi.com Upon its generation, NAADP binds to its receptors, triggering the release of Ca2+ and thereby modulating a wide array of cellular processes, from fertilization to T-lymphocyte activation. wikipedia.orgnih.gov

Synthesis PathwayKey Enzyme(s)SubstratesOptimal pHProposed Cellular Location
Base-Exchange ReactionCD38, CD157NADP+, Nicotinic AcidAcidic (pH 4-5)Endo-lysosomal system
Alternative PathwayDual NADPH Oxidase 2 (DUOX2)NADP+NeutralPlasma membrane, other compartments

While NADP+ is the direct precursor to NAADP, the landscape of related second messengers also includes cyclic ADP-ribose (cADPR). It is important to note that the well-characterized messenger cADPR is synthesized from nicotinamide adenine dinucleotide (NAD+), not NADP+, by the action of ADP-ribosyl cyclases like CD38. wikipedia.orgnih.gov These enzymes are multifunctional and can catalyze the synthesis of both NAADP (from NADP+) and cADPR (from NAD+), suggesting a potential for coordinated regulation of these two distinct Ca2+ signaling pathways. nih.gov

cADPR functions as a second messenger by sensitizing ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, promoting Ca2+-induced Ca2+ release. wikipedia.org The metabolism of cADPR is also regulated by enzymes of the CD38 family, which can hydrolyze it to the non-cyclic ADP-ribose (ADPR), thus terminating the signal. wikipedia.org Although a direct metabolic product termed "cyclic ADP-ribose phosphate" (cADPRP) from NADP+ is not a widely established second messenger, the interconnected metabolism of NAD+ and NADP+ pools ensures a complex interplay between the cADPR and NAADP signaling axes.

NADP in Calcium Signaling Pathways

NADP+'s role in calcium signaling is mediated almost exclusively through its derivative, NAADP. nih.gov NAADP acts as a universal trigger for Ca2+ signals in a vast range of organisms and cell types. mdpi.com The mechanism by which NAADP mobilizes calcium has been a subject of intense research, with two primary hypotheses emerging.

One model proposes that NAADP targets two-pore channels (TPCs) located on the membranes of acidic organelles such as lysosomes and endosomes. frontiersin.org Binding of NAADP to TPCs opens these channels, allowing Ca2+ to be released from these acidic stores into the cytosol. frontiersin.org The second hypothesis suggests that NAADP acts on ryanodine receptors (RyRs), particularly RyR1, located on the sarcoplasmic or endoplasmic reticulum. nih.govfrontiersin.org In some cells, NAADP may directly activate RyRs or, more commonly, generate a small "trigger" release of Ca2+ that is then amplified by the Ca2+-induced Ca2+ release mechanism of nearby RyRs or IP3 receptors. frontiersin.orgnih.gov

Current evidence suggests NAADP often initiates a localized Ca2+ microdomain, which then propagates into a global cellular Ca2+ wave through the action of other Ca2+ channels. nih.gov This positions NAADP as a crucial initiator of Ca2+ signals that are subsequently shaped and amplified by other signaling systems. frontiersin.org

Proposed NAADP TargetCellular LocationMechanism of Action
Two-Pore Channels (TPCs)Acidic Organelles (Lysosomes, Endosomes)Directly gates the channel to release Ca2+ from the organelle lumen.
Ryanodine Receptors (RyRs)Endoplasmic/Sarcoplasmic ReticulumMay act as a direct activator or sensitize the channel to Ca2+, leading to Ca2+-induced Ca2+ release.

Interactions of NADP with other Signaling Networks (e.g., Hypoxia-Inducible Factor)

The influence of the NADP pool extends to interactions with other major signaling networks, largely through the redox couple of NADPH/NADP+. This ratio is a critical indicator of the cell's reductive state and directly impacts redox-sensitive signaling pathways. nih.gov One of the most significant interactions is with the hypoxia-inducible factor (HIF) signaling pathway, which is central to the cellular response to low oxygen. mdpi.com

The stability and activity of HIF-1α, the key regulatory subunit of the HIF-1 transcription factor, are modulated by cellular redox status. NADPH is the essential cofactor for NADPH oxidases (NOX), a family of enzymes that are a major source of cellular reactive oxygen species (ROS). nih.gov ROS, in turn, can influence the signaling cascade that leads to the stabilization of HIF-1α under certain conditions. By providing the reducing power for NOX enzymes, the NADPH pool is directly linked to the generation of ROS signals that can cross-talk with and regulate the HIF pathway, thereby influencing angiogenesis, metabolism, and other adaptive responses to hypoxia. mdpi.comnih.gov

NADP Influence on Gene Expression and Post-Translational Modifications

The NADP(H) pool exerts a significant, often indirect, influence on gene expression and post-translational modifications (PTMs). nih.gov While NAD+ is the direct substrate for major PTM-catalyzing enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, the availability of NAD+ is linked to the NADP+ pool via the action of NAD+ kinases, which phosphorylate NAD+ to form NADP+. nih.govmdpi.com Therefore, the dynamic regulation of NADP+ synthesis can impact the substrate availability for these NAD+-dependent signaling pathways.

Dynamic Regulation of NADP Pools for Signaling Control

The concentration and redox state of the NADP(H) pool are under tight dynamic regulation to meet cellular demands and control NADP-dependent signaling. nih.gov This regulation is crucial because imbalances in the NADPH/NADP+ ratio can lead to metabolic disruption and cellular damage. nih.gov The maintenance of NADP(H) homeostasis involves a coordinated balance of synthesis, regeneration, and consumption.

NADP+ is synthesized from NAD+ by NAD+ kinases. nih.gov The reduced form, NADPH, is primarily regenerated from NADP+ through the pentose (B10789219) phosphate pathway (PPP), with glucose-6-phosphate dehydrogenase (G6PD) being the rate-limiting enzyme. nih.gov Other enzymes, such as isocitrate dehydrogenase and malic enzyme, also contribute to NADPH production. nih.gov

Recent advances in molecular biology have led to the development of genetically encoded fluorescent biosensors, such as the iNap sensors, which allow for real-time monitoring of NADPH dynamics within different subcellular compartments. nih.govresearchgate.net Studies using these tools have revealed that cells maintain a robust NADPH homeostasis but can undergo rapid fluctuations in response to stimuli like oxidative stress or macrophage activation. nih.gov This dynamic regulation ensures that sufficient NADPH is available for antioxidant defense and reductive biosynthesis while allowing NADP+ levels to be modulated for its roles in signaling, such as NAADP generation. nih.gov

Evolutionary and Comparative Biology of Nadp Metabolism

Conservation of NADP Biosynthetic and Utilization Pathways Across Domains of Life

The metabolic pathways responsible for the synthesis and utilization (regeneration of NADPH) of NADP are remarkably conserved, underscoring their ancient origins and essentiality for cellular function.

The biosynthesis of NADP+ occurs through the phosphorylation of NAD+, a reaction catalyzed by NAD kinase (NADK). This enzyme is the sole source for de novo NADP+ synthesis and is found in all three domains of life: Bacteria, Archaea, and Eukarya. nih.gov While the upstream pathways that synthesize the NAD+ precursor can vary significantly between organisms (including de novo synthesis from amino acids and salvage pathways from precursors like nicotinamide), the final conversion to NADP+ is a universally conserved step. nih.gov However, phylogenetic and biochemical studies have revealed different classes of NAD kinases. For instance, some NADKs in Gram-positive bacteria and archaea can use polyphosphate as a phosphate (B84403) donor, whereas eukaryotic and Gram-negative bacterial enzymes are typically ATP-dependent. nih.gov

The utilization of NADP+ primarily involves its reduction to NADPH, which then provides the reducing power for various anabolic reactions. The major pathways for NADPH generation are highly conserved. The oxidative pentose (B10789219) phosphate pathway (PPP) is a principal source of NADPH in the cytoplasm of most organisms, from bacteria to animals. wikipedia.org Other key enzymes that contribute significantly to the cellular NADPH pool and are found across different domains include NADP-dependent isoforms of isocitrate dehydrogenase and malic enzyme. nih.gov In photosynthetic organisms, including cyanobacteria and plants, Ferredoxin-NADP+ reductase (FNR) plays a vital and specific role, catalyzing the final step of the photosynthetic electron transport chain to produce vast quantities of NADPH needed for carbon fixation. nih.govwikipedia.org

Table 1. Conservation of Key NADP Biosynthesis and Utilization Enzymes Across Domains of Life
Enzyme/PathwayFunctionBacteriaArchaeaEukarya
NAD Kinase (NADK)Biosynthesis of NADP+ from NAD+Present (ATP and Poly(P) dependent forms)Present (ATP and Poly(P) dependent forms)Present (ATP-dependent forms)
Pentose Phosphate Pathway (PPP)Major source of cytoplasmic NADPHPresentPresent (variations exist)Present
NADP-Isocitrate DehydrogenaseNADPH generation in TCA cycle contextPresentPresentPresent (cytosolic and mitochondrial)
Ferredoxin-NADP+ Reductase (FNR)NADPH generation in photosynthesis and other pathwaysPresentPresentPresent (plastidic and mitochondrial)

Phylogenetic Analysis of NADP-Dependent Enzymes

Phylogenetic studies of enzymes that utilize NADP as a cofactor have provided deep insights into their evolutionary origins, the diversification of their functions, and the molecular basis for coenzyme specificity.

Isocitrate Dehydrogenase (IDH): The IDH protein family is a classic example studied through phylogenetic analysis. These enzymes are broadly classified into three subfamilies (Type I, II, and III). nih.gov NADP-dependent IDHs are found in all three domains of life and are distributed across these subfamilies. nih.govresearchgate.net For example, Type II includes eukaryotic cytoplasmic and mitochondrial NADP-IDHs as well as many bacterial NADP-IDHs. nih.gov Phylogenetic trees reveal that archaeal NADP-IDHs are often closely related to bacterial enzymes, and some eukaryotic IDHs appear to have originated through horizontal gene transfer from bacteria. nih.govoup.com These analyses help trace the complex evolutionary history of cellular metabolism, including the partitioning of IDH isoforms between the cytoplasm and mitochondria in eukaryotes. oup.com

Ferredoxin-NADP+ Reductase (FNR): The evolution of FNR is a remarkable case of convergent evolution. There are two structurally unrelated families of proteins that perform this function: the plant-type FNRs and the glutathione-reductase-type FNRs (which includes adrenodoxin-NADP+ reductase in mitochondria). wikipedia.org Both families are present in bacteria, while plants utilize the plant-type FNR in their plastids for photosynthesis and eukaryotes use the glutathione-reductase-type in mitochondria. wikipedia.org The plant-type FNRs in photosynthetic organisms have evolved to be highly efficient, reflecting the intense selective pressure for rapid electron transfer during photosynthesis. wikipedia.org

Malic Enzyme (ME): In plants, phylogenetic analysis has shown that NADP-dependent and NAD-dependent ME isoforms have distinct evolutionary histories. frontiersin.org Plant NADP-ME genes likely originated from an α-proteobacterial-like ancestor, a characteristic shared with other major eukaryotic groups. frontiersin.orgconicet.gov.ar In contrast, the mitochondrial NAD-dependent MEs in plants appear to have been acquired through a separate evolutionary event. frontiersin.org The evolution of a specialized C4-NADP-ME in C4 plants from a pre-existing housekeeping isoform is a well-documented example of neofunctionalization, involving gene duplication and changes in regulatory elements to achieve high expression in specific cells. nih.govoup.combiorxiv.org

Table 2. Phylogenetic and Evolutionary Features of Select NADP-Dependent Enzymes
Enzyme FamilyPhylogenetic ClassificationKey Evolutionary Findings
Isocitrate Dehydrogenase (IDH)Divided into three subfamilies (Type I, II, III) with members in all domains. nih.govNADP-specificity has evolved multiple times. Some eukaryotic IDHs show evidence of bacterial origin via horizontal gene transfer. nih.gov
Ferredoxin-NADP+ Reductase (FNR)Two distinct, unrelated families (plant-type and glutathione-reductase-type). wikipedia.orgA clear example of convergent evolution. Plant plastidic FNRs evolved high catalytic efficiency for photosynthesis. wikipedia.org
Malic Enzyme (ME)Plant NADP-ME and NAD-ME isoforms have separate evolutionary origins. frontiersin.orgSpecialized C4 photosynthetic NADP-ME evolved from a housekeeping isoform via gene duplication and neofunctionalization. nih.govoup.com

Evolutionary Diversification of NADP Functions in Different Organisms

While the core function of NADPH as a primary cellular reductant is universally conserved, its specific applications have diversified profoundly throughout evolution, adapting to the unique metabolic needs of different organisms.

Anabolic Reactions: The ancestral and most widespread function of NADPH is to provide the reducing equivalents for anabolic pathways. wikipedia.org This includes the synthesis of fatty acids, steroids, and nucleic acids, processes fundamental to all life. study.comscienceabc.com This role is a common thread that connects the metabolism of bacteria, archaea, and eukaryotes.

Photosynthesis: A major evolutionary diversification was the harnessing of NADPH for carbon fixation in oxygenic photosynthesis. In cyanobacteria, algae, and plants, the light-dependent reactions of photosynthesis generate a massive amount of NADPH via Ferredoxin-NADP+ reductase at Photosystem I. nih.govkhanacademy.org This NADPH is then consumed in the Calvin cycle to reduce CO2 into carbohydrates, effectively storing light energy in a chemical form. quora.comquora.com This represents a highly specialized, large-scale utilization of NADPH that transformed the global biosphere.

Redox Defense and Reactive Oxygen Species (ROS) Generation: Beyond its role in reductive biosynthesis, NADPH is the key electron donor for antioxidant systems, such as the glutathione (B108866) and thioredoxin systems, which protect cells from oxidative damage. nih.gov Paradoxically, NADPH is also used to generate ROS for signaling and defense. The NADPH oxidase (NOX) family of enzymes, which evolved early in eukaryotes, specifically transfers electrons from NADPH to oxygen to produce superoxide (B77818) and other ROS. frontiersin.org Phylogenetic analyses indicate that an ancestral NOX enzyme was calcium-dependent and that the modern family of seven NOX enzymes in mammals, which rely on various protein-protein interactions for activation, arose from later gene duplication and diversification events. nih.govrug.nlconicet.gov.ar In the immune cells of animals, NOX enzymes generate a "respiratory burst" of ROS to destroy pathogens, a highly specialized and vital function. frontiersin.org

Table 3. Examples of Diversified NADP Functions
FunctionPrimary Organism(s)Key Enzyme(s)/Pathway(s)Evolutionary Significance
Reductive Biosynthesis (Anabolism)All Domains (Bacteria, Archaea, Eukarya)Fatty Acid Synthase, HMG-CoA Reductase, etc.Conserved, ancestral function for building cellular components. scienceabc.com
Carbon FixationCyanobacteria, Algae, PlantsFerredoxin-NADP+ Reductase, Calvin CycleSpecialized, high-flux role in converting light energy to chemical energy. quora.com
Antioxidant DefenseMost OrganismsGlutathione Reductase, Thioredoxin ReductaseConserved function in protecting against oxidative stress. nih.gov
Regulated ROS ProductionEukaryotes (especially Animals)NADPH Oxidase (NOX) FamilyDiversified function for cell signaling and immune defense. frontiersin.org

Advanced Research Methodologies for Nadp Studies

Quantitative Analysis of NADP/NADPH Levels in Biological Systems

Accurate quantification of the intracellular concentrations and ratios of NADP+ and NADPH is crucial for assessing the redox state and metabolic status of cells. Various techniques, each with distinct advantages and limitations, are employed for this purpose.

Spectrophotometric and fluorometric assays are widely used methods for the quantification of NADP+ and NADPH. nih.gov Traditional spectrophotometric methods are based on the characteristic absorbance of NADPH at 340 nm. aatbio.comabcam.com These assays often employ enzymatic cycling reactions to amplify the signal, thereby increasing sensitivity. nih.gov For instance, a common approach involves the use of glucose-6-phosphate dehydrogenase (G6PD), which specifically reduces NADP+ to NADPH in the presence of glucose-6-phosphate (G6P). The resulting increase in absorbance at 340 nm is proportional to the amount of NADP+ in the sample. Conversely, to measure NADPH, it can be oxidized by glutathione (B108866) reductase, and the change in absorbance is monitored.

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. abcam.com These assays utilize fluorescent probes that react in the presence of NADP+ or NADPH to generate a fluorescent product. aatbio.com The intensity of the fluorescence, typically measured at specific excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm), is directly proportional to the concentration of the coenzyme. aatbio.comabcam.com This increased sensitivity allows for the detection of as little as 10 picomoles of NADP/NADPH in a sample. abcam.com

Table 1: Comparison of Spectrophotometric and Fluorometric Assays for NADP/NADPH Quantification

FeatureSpectrophotometric AssaysFluorometric Assays
Principle Measurement of NADPH absorbance at 340 nm. aatbio.comMeasurement of fluorescence from a probe that reacts with NADP(H). aatbio.com
Sensitivity LowerHigher, can detect picomole levels. abcam.com
Interference High interference in the UV range. aatbio.comLow background, especially when using red-shifted dyes. aatbio.com
Instrumentation Spectrophotometer, requires UV-compatible cuvettes or plates. aatbio.comFluorometer or fluorescence microplate reader. abcam.com
Common Enzymes Glucose-6-phosphate dehydrogenase, Glutathione reductase. nih.govNADP/NADPH-specific recycling enzymes. aatbio.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a powerful tool for the accurate and specific quantification of NADP+ and NADPH. nih.gov This technique offers high resolution and sensitivity, allowing for the differentiation of NADP+ (molecular weight 743.41 Da) and NADPH (molecular weight 745.42 Da). creative-proteomics.com LC-MS methods can overcome some of the limitations of enzymatic assays, such as interferences from other cellular components.

A significant challenge in NADP(H) analysis is the instability of the molecules and their interconversion during sample extraction. boku.ac.atresearchgate.net To address this, optimized extraction protocols have been developed. For example, using a cold solvent mixture of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid has been shown to minimize interconversion and provide good recovery of both NADP+ and NADPH. nih.govresearchgate.net Isotope dilution mass spectrometry, where stable isotope-labeled internal standards (e.g., ¹³C-NADP⁺) are used, further enhances the accuracy and reproducibility of quantification. creative-proteomics.comnih.gov

Genetically Encoded Biosensors for Live-Cell NADP Imaging and Manipulation

Understanding the spatiotemporal dynamics of NADP(H) within living cells requires non-invasive techniques. Genetically encoded biosensors are powerful tools for real-time monitoring of NADP(H) levels in different subcellular compartments. nih.govspringernature.com These biosensors are typically composed of a substrate-binding protein linked to one or two fluorescent proteins. nih.gov The binding of NADP+ or NADPH induces a conformational change in the sensor, leading to a change in its fluorescent properties, such as a shift in the emission spectrum or a change in fluorescence resonance energy transfer (FRET).

One notable example is the iNap family of sensors, which are ratiometric, pH-resistant fluorescent indicators for NADPH. nih.govresearchgate.net These sensors have been engineered with varying affinities to quantify NADPH pools in both the cytosol and mitochondria. nih.govresearchgate.net The use of iNap sensors has revealed insights into cellular NADPH homeostasis under conditions like oxidative stress and has been used to monitor NADPH fluctuations during immune cell activation. nih.govresearchgate.net Other sensors, such as Apollo-NADP+, have also been developed for the specific detection of NADP+. nih.gov These tools allow researchers to visualize and quantify dynamic changes in NADP(H) metabolism with high spatial and temporal resolution. nih.gov

Genetic Manipulation and Mutant Analysis in NADP Research

Genetic manipulation and the analysis of mutant organisms are indispensable approaches for elucidating the functions of specific enzymes and pathways involved in NADP metabolism. By knocking out or overexpressing genes that encode for NADP-dependent enzymes, researchers can investigate the impact on cellular NADP(H) levels and associated physiological processes.

In the context of human disease, mutations in the isocitrate dehydrogenase (IDH) gene, which can utilize NADP+, are frequently observed in certain cancers. mdpi.com Studies on C. elegans models with corresponding IDH1 mutations, such as G98N and R133H, have been instrumental in understanding the neomorphic activity of these mutant enzymes, which leads to the production of the oncometabolite 2-hydroxyglutarate. mdpi.com Furthermore, a genetically encoded tool called triphosphopyridine nucleotide oxidase (TPNOX), an engineered mutant of a bacterial NADH oxidase, has been developed to specifically manipulate the NADP+/NADPH ratio in living cells, providing a means to directly probe the consequences of altered NADPH redox state. nih.gov

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling combined with metabolic flux analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions, or fluxes, within a metabolic network. mdpi.comnih.gov This method involves feeding cells with substrates labeled with stable isotopes (e.g., ¹³C or ²H) and then measuring the distribution of these isotopes in downstream metabolites, including NADPH. chinesechemsoc.orgcreative-proteomics.com

By tracing the incorporation of isotopes, MFA can elucidate the relative contributions of different pathways to the production of NADPH. nih.gov For example, using specifically labeled glucose tracers, such as [1,2-¹³C₂]glucose or [3-²H]glucose, researchers can distinguish between NADPH generated by the pentose (B10789219) phosphate (B84403) pathway (PPP), malic enzyme, or isocitrate dehydrogenase. chinesechemsoc.org The labeling patterns in NADPH and other metabolites are measured using techniques like LC-MS or gas chromatography-mass spectrometry (GC-MS), and the data are then used to computationally estimate the fluxes through the relevant pathways. chinesechemsoc.orgcreative-proteomics.com This approach has been crucial in understanding how cancer cells reprogram their metabolism to meet the high demand for NADPH required for biosynthesis and antioxidant defense.

Computational Modeling and Systems Biology Approaches to NADP Metabolism

Computational modeling and systems biology provide a framework for integrating diverse experimental data to understand the complex regulation of NADP metabolism on a systemic level. southampton.ac.uk Genome-scale metabolic models (GEMs) are comprehensive mathematical representations of an organism's entire metabolic network. nih.gov These models can be used to simulate metabolic fluxes and predict the physiological consequences of genetic or environmental perturbations.

Flux balance analysis (FBA) is a common computational technique applied to GEMs to calculate the flow of metabolites through the network under steady-state conditions. nih.gov While traditional FBA often assumes that cofactors like NADP are always available, recent advancements have focused on incorporating dynamic cofactor concentrations into these models. nih.gov By constraining the models with experimentally measured NADP(H) levels, researchers can more accurately simulate the metabolic state of cells, particularly under conditions of NAD depletion, as seen in aging and certain diseases. nih.gov These systems-level approaches are essential for identifying key regulatory nodes in NADP metabolism and for guiding metabolic engineering efforts aimed at manipulating NADPH-dependent pathways. plos.orgresearchgate.net

Future Directions and Emerging Research Avenues in Nadp Biology

Elucidating the Interplay of Compartmentalized NADP Pools

A critical frontier in NADP biology is understanding the significance of its compartmentalization within the cell. The distribution of NADP+ and its reduced form, NADPH, is not uniform; distinct pools exist within the cytosol, mitochondria, nucleus, and peroxisomes. nih.govresearchgate.net These segregated pools are maintained by the specific localization of NADP(H)-producing and -consuming enzymes, as well as transport mechanisms across organellar membranes. nih.govnih.gov The inner mitochondrial membrane, for example, is largely impermeable to NADP(H), necessitating shuttle systems to connect the mitochondrial and cytosolic pools. nih.gov

Future research is directed towards several key questions in this area:

Functional Specificity: Are the NADP(H) pools in different organelles dedicated to specific metabolic functions? For instance, the mitochondrial NADP(H) pool is crucial for combating oxidative stress generated by the electron transport chain, while the cytosolic pool is heavily involved in fatty acid and nucleotide biosynthesis. nih.gov

Dynamic Regulation: How do cellular conditions, such as metabolic stress or signaling events, dynamically alter the distribution and concentration of NADP(H) in different compartments? Genetically encoded biosensors are emerging as powerful tools to monitor these fluctuations in real-time within living cells. nih.govnih.govresearchgate.net

Table 1: Subcellular Compartmentalization of NADP(H) Pools and Associated Functions

Cellular Compartment Key NADP(H)-Dependent Processes Primary NADP(H) Generating Pathways
Cytosol Fatty acid synthesis, nucleotide synthesis, steroid synthesis, glutathione (B108866) reduction Oxidative Pentose (B10789219) Phosphate (B84403) Pathway (G6PD, 6PGD), Malic Enzyme 1 (ME1), Isocitrate Dehydrogenase 1 (IDH1) nih.govnih.gov
Mitochondria Glutathione reduction, protection against oxidative stress, proline biosynthesis Isocitrate Dehydrogenase 2 (IDH2), Malic Enzyme 3 (ME3), Nicotinamide (B372718) Nucleotide Transhydrogenase nih.govwikipedia.org
Nucleus DNA repair, gene expression regulation NAD+ kinases, potential import from cytosol nih.gov

| Peroxisomes | Fatty acid β-oxidation, ether lipid synthesis | Import from cytosol via SLC25A17 carrier protein researchgate.net |

Deeper Understanding of NADP-Dependent Signaling Pathways

Beyond its metabolic roles, NADP and its derivatives are increasingly recognized as important signaling molecules. The NAD+/NADP+ networks participate in regulatory pathways that adjust metabolic processes in response to cellular needs. nih.govresearchgate.net A key area of investigation is the role of NADP in modulating the activity of various enzymes and transcription factors, thereby influencing gene expression and cellular responses.

Emerging research is focused on:

Redox Signaling: The NADPH/NADP+ ratio is a critical indicator of the cellular redox state. Fluctuations in this ratio can directly impact the activity of redox-sensitive proteins, including transcription factors and enzymes involved in signaling cascades. nih.govresearchgate.net

Calcium Signaling: Nicotinic acid adenine (B156593) dinucleotide phosphate (NAADP), a derivative of NADP+, is a potent second messenger that mobilizes calcium from intracellular stores. nih.gov Understanding the regulation of NAADP synthesis and its precise role in various cell types and disease states is an active area of research.

Post-Translational Modifications: While NAD+ is a well-known substrate for post-translational modifications like ADP-ribosylation, the direct involvement of NADP+ in similar signaling modifications is an area ripe for exploration. nih.govresearchgate.netpnas.org

Exploring Novel NADP-Generating and Consuming Enzymes

The discovery and characterization of novel enzymes that generate or consume NADP(H) are crucial for a complete understanding of its metabolism and for developing new strategies for metabolic engineering.

Recent research has identified novel NADP(H)-dependent enzymes with unique properties and physiological roles. For example, research in Escherichia coli has revealed that glucose-6-phosphate dehydrogenase (G6PDH) can utilize erythrose-4-phosphate (E4P) as a substrate to produce NADPH, providing a new perspective on the flexibility of the pentose phosphate pathway. nih.govresearchgate.net In hyperthermophilic archaea, a novel NADPH-dependent sulfur oxidoreductase complex has been identified, suggesting a role in cellular protection against oxidative stress. oup.com

Future efforts will likely focus on:

Enzyme Discovery: High-throughput screening and bioinformatics approaches are being used to identify new NADP(H)-dependent enzymes from diverse organisms.

Structural and Mechanistic Studies: Detailed biochemical and structural analyses of newly discovered enzymes will provide insights into their catalytic mechanisms, substrate specificity, and regulation.

Physiological Roles: Elucidating the in vivo functions of these novel enzymes will expand our understanding of their contributions to cellular metabolism and physiology.

Table 2: Examples of Recently Characterized NADP(H)-Dependent Enzymes

Enzyme Organism Function Significance
Glucose-6-Phosphate Dehydrogenase (G6PDH) Escherichia coli Can utilize erythrose-4-phosphate to generate NADPH. nih.govresearchgate.net Reveals metabolic flexibility and potential for novel metabolic engineering strategies. nih.govresearchgate.net
Nso Complex (NADPH-dependent sulfur oxidoreductase) Thermococcus litoralis Catalyzes the reduction of polysulfide and oxygen using NADPH. oup.com Suggests a role in redox balance and protection against oxidative stress in extremophiles. oup.com

Integrative Omics Approaches to NADP Metabolism

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to study NADP metabolism in a holistic and integrated manner. mdpi.comresearchgate.net By combining these datasets, researchers can construct comprehensive models of metabolic networks and identify key regulatory nodes.

An integrated omics approach has been used to reveal Wnt-mediated NAD+ metabolic reprogramming in cancer stem-like cells, highlighting the interplay between signaling pathways and metabolic networks. nih.gov Future research will leverage multi-omics data to:

Systems-Level Modeling: Develop and refine genome-scale metabolic models that accurately predict metabolic fluxes through NADP(H)-dependent pathways under various conditions. nih.gov

Biomarker Discovery: Identify changes in the expression of NADP(H)-related genes, proteins, or the levels of NADP(H) and its metabolites that are associated with specific diseases or physiological states.

Network Analysis: Uncover the complex regulatory networks that control NADP homeostasis and its interaction with other metabolic and signaling pathways.

Potential Research Applications of NADP Pathway Modulation for Biochemical Engineering and Biotechnology

A deeper understanding of NADP biology has significant implications for biochemical engineering and biotechnology. The availability of NADPH is often a limiting factor in the microbial production of valuable chemicals and biofuels. nih.govresearchgate.net Therefore, strategies to modulate NADP pathways are being actively explored to enhance productivity.

Key research applications include:

Cofactor Engineering: Genetically modifying microorganisms to increase the intracellular supply of NADPH. This can be achieved by overexpressing key NADPH-generating enzymes, such as those in the pentose phosphate pathway, or by introducing novel NADPH regeneration systems. nih.gov

Metabolic Channeling: Engineering enzyme complexes to channel intermediates and cofactors, thereby increasing the efficiency of multi-step biosynthetic pathways that require NADPH.

Biosensor Development: Utilizing genetically encoded NADP(H) biosensors for real-time monitoring of the cellular redox state, enabling dynamic control of metabolic pathways in bioreactors. nih.gov

Sustainable Chemical Production: Engineering microorganisms like Cupriavidus necator for the carbon-efficient upcycling of waste streams into valuable products, a process that often relies on the reducing power of NADPH. plos.org

Table 3: Strategies for NADP(H) Pathway Modulation in Biotechnology

Strategy Approach Example Application
Overexpression of NADPH-generating enzymes Increase the expression of enzymes like glucose-6-phosphate dehydrogenase (G6PD) or isocitrate dehydrogenase (IDH). nih.gov Enhanced production of biofuels, pharmaceuticals, and other value-added chemicals. nih.gov
Introduction of novel NADPH regeneration systems Express heterologous enzymes, such as transhydrogenases, to increase the NADPH/NADP+ ratio. nih.gov Improved yields of NADPH-dependent biotransformations. nih.gov
Deletion of competing pathways Knock out genes for pathways that consume NADPH unnecessarily. Redirecting metabolic flux towards the desired product.

| Dynamic regulation using biosensors | Employ NADP(H) biosensors to control gene expression in response to cellular redox status. nih.gov | Optimizing metabolic pathways in real-time for improved efficiency and yield. nih.gov |

Q & A

Q. What distinguishes the structural and functional roles of NAD and NADP in cellular metabolism?

NAD and NADP differ structurally by a phosphate group at the 2'-ribose position of the adenine moiety in NADP, added via NAD+ kinase . Functionally, NAD primarily participates in catabolic reactions (e.g., glycolysis, oxidative phosphorylation), while NADP is critical for anabolic processes such as fatty acid synthesis, cholesterol biosynthesis, and nucleotide production . The spatial segregation of these cofactors (NAD in mitochondria vs. NADP in cytoplasm) ensures distinct redox regulation .

Q. How is NADPH generated in cells, and what pathways depend on its reducing power?

The oxidative phase of the pentose phosphate pathway (PPP) is the primary source of NADPH, producing two molecules per glucose-6-phosphate oxidized . NADPH drives reductive biosynthesis (e.g., lipid synthesis via fatty acid synthase) and detoxification of reactive oxygen species (ROS) through glutathione reductase . Alternative pathways include mitochondrial NADP-linked isocitrate dehydrogenase and folate metabolism .

Q. What experimental methods are used to stabilize and quantify NADP/NADPH in cellular extracts?

NADPH is acid-labile but stable in basic conditions, whereas NADP+ degrades in alkaline environments . Enzymatic cycling assays (e.g., glucose dehydrogenase with MTT formazan) measure NADPH levels by coupling its reduction to colorimetric or fluorometric detection . Rapid sample freezing (e.g., liquid nitrogen) and inhibitors like trichloroacetic acid prevent enzymatic degradation during extraction .

Advanced Research Questions

Q. How can structural biology resolve contradictions in NADP-binding mechanisms of engineered enzymes?

Rational enzyme engineering (e.g., glyceraldehyde-3-phosphate dehydrogenase from Corynebacterium glutamicum) uses X-ray crystallography to identify cofactor-binding residues. For instance, mutations like L36S/T37K/P192S enable dual NAD/NADP specificity by alleviating steric clashes and optimizing electrostatic interactions with the 2'-phosphate . Kinetic assays (measuring Km and kcat for NADP vs. NAD) validate structural predictions .

Q. What challenges arise in interpreting cellular NADP/NADPH ratios, and how are they addressed?

The NADP/NADPH ratio is 100,000-fold lower than NAD/NADH due to tight regulation by dehydrogenases like malic enzyme and glutathione reductase . Measuring free (unbound) NADPH requires enzymatic cycling assays, as chromatographic methods (HPLC) often detect total pools, including protein-bound forms . Isotope tracing (e.g., <sup>13</sup>C-glucose) can track PPP flux and NADPH dynamics in live cells .

Q. How do computational models elucidate NADP's role in antibacterial drug resistance?

Molecular docking studies (e.g., against Staphylococcus aureus enoyl-ACP reductase [saFabI]) reveal NADP's interaction with inhibitors like triclosan. Structural data (PDB: 4ALI) show NADP stabilizes the enzyme-substrate complex, guiding the design of analogs targeting bacterial fatty acid synthesis . Free energy calculations (e.g., MM-GBSA) quantify binding affinities for NADP-competitive inhibitors .

Q. Why do conflicting reports exist on NADPH's role in oxidative stress, and how are they reconciled?

NADPH's dual role—supporting ROS detoxification (via glutathione) and generating ROS (via NADPH oxidases)—depends on subcellular localization and tissue-specific enzyme expression . Single-cell metabolomics and genetically encoded biosensors (e.g., iNAP) resolve compartment-specific NADPH dynamics, clarifying context-dependent outcomes .

Methodological Considerations

  • Kinetic Assays : Measure NADPH-dependent reactions at 340 nm (absorbance of NADPH) using purified enzymes (e.g., nitrate reductase) .
  • Structural Studies : Soak crystals with NADP analogs (e.g., 8-N3-NADP) for photoaffinity labeling to map binding pockets .
  • Redox Profiling : Combine LC-MS for absolute quantification with enzymatic cycling for functional NADPH pools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.